FPH2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(5-chloro-2-methoxyphenyl)carbamothioylamino]-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O2S/c1-3-20-7-10(12(19-20)13(16)21)18-14(23)17-9-6-8(15)4-5-11(9)22-2/h4-7H,3H2,1-2H3,(H2,16,21)(H2,17,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHRYHSDDPPZBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=S)NC2=C(C=CC(=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unlocking Liver Regeneration: A Technical Guide to the Mechanism of FPH2 in Hepatocyte Proliferation
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today details the mechanism of action for FPH2 (Functional Proliferation Hit 2), a small molecule identified as a potent inducer of primary human hepatocyte proliferation. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of this compound's role in liver regeneration, including key signaling pathways, quantitative data from foundational experiments, and detailed experimental protocols.
This compound, also known as BRD-9424, was discovered through a high-throughput screen of 12,480 small molecules.[1] Its identification marks a significant step toward addressing the critical shortage of functional human hepatocytes for research and therapeutic applications.[1] The molecule has been shown to induce a substantial, up to tenfold, increase in the number of hepatocytes in vitro, with a proliferation rate consistent with in vivo liver regeneration kinetics.[2]
Core Mechanism of Action
While the precise molecular target of this compound is still under investigation, current research points to its role in stimulating the cell cycle progression of mature hepatocytes, a cell type that is typically quiescent and loses its proliferative capacity ex vivo.[1][3] Treatment with this compound not only increases hepatocyte numbers but also ensures the maintenance of liver-specific functions, a critical factor for their utility in drug screening and cell-based therapies.[1][2]
Key Signaling Pathways
The signaling pathways through which this compound exerts its pro-proliferative effects are a subject of ongoing research. Initial studies suggest that this compound may modulate pathways that overcome the cellular senescence and growth arrest typically observed in cultured primary hepatocytes. The sustained proliferation and functional maintenance suggest an interaction with pathways that regulate both cell cycle entry and the expression of mature hepatocyte markers.
// Nodes this compound [label="this compound (BRD-9424)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hepatocyte [label="Quiescent Primary\nHuman Hepatocyte", style=filled, fillcolor="#F1F3F4"]; CellCycleMachinery [label="Cell Cycle Machinery\n(e.g., Cyclins, CDKs)", style=filled, fillcolor="#FBBC05"]; Proliferation [label="Hepatocyte Proliferation", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Function [label="Maintained Hepatic Function\n(e.g., Albumin Secretion)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; UnknownTarget [label="Putative Molecular Target(s)", style=dashed, fillcolor="#FFFFFF"];
// Edges this compound -> UnknownTarget [label="Binds to", style=dashed, color="#EA4335"]; UnknownTarget -> CellCycleMachinery [label="Activates", color="#EA4335"]; Hepatocyte -> CellCycleMachinery [style=invisible]; CellCycleMachinery -> Proliferation [label="Drives", color="#EA4335"]; Hepatocyte -> Proliferation [style=invisible]; Proliferation -> Function [label="Coupled with", style=dotted, color="#5F6368"]; }
Caption: Putative signaling pathway of this compound in hepatocyte proliferation.Quantitative Data Summary
The following tables summarize the key quantitative findings from the primary study that identified and characterized this compound.
Table 1: Effect of this compound on Hepatocyte Number
| Treatment | Fold Increase in Hepatocyte Number (Day 7) | Reference |
| DMSO (Control) | 1x | [2] |
| This compound | Up to 10x | [2] |
Table 2: Proliferation Marker Expression in this compound-Treated Hepatocytes
| Marker | Observation | Reference |
| Ki67 | Increased expression in this compound-treated hepatocytes | [1][2] |
| Mitotic Nuclei | Elevated numbers in this compound-treated cultures | [1] |
Experimental Protocols
This section provides a detailed methodology for key experiments involved in the characterization of this compound's effect on hepatocyte proliferation, based on the foundational research.[1][2]
High-Throughput Screening for Hepatocyte Proliferation
Objective: To identify small molecules that induce the proliferation of primary human hepatocytes.
Methodology:
-
Cell Culture: Primary human hepatocytes are co-cultured with J2-3T3 fibroblasts in 384-well plates. The fibroblasts provide a supportive feeder layer.[1]
-
Compound Addition: A library of 12,480 small molecules is added to the co-cultures at a final concentration of approximately 5 µM.
-
Incubation: The plates are incubated for a period of 6-7 days.
-
High-Content Imaging: Cells are fixed and stained with fluorescent dyes to label hepatocyte-specific markers (e.g., albumin) and a nuclear stain (e.g., DAPI).
-
Image Analysis: Automated microscopy and image analysis software (e.g., CellProfiler) are used to quantify the number of hepatocyte nuclei in each well. Hits are identified as compounds that significantly increase the hepatocyte count compared to DMSO-treated controls.
// Nodes Start [label="Start: Co-culture of\nHepatocytes and Fibroblasts", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; AddCompounds [label="Add Small Molecule Library\n(12,480 compounds)", style=filled, fillcolor="#FBBC05"]; Incubate [label="Incubate for 7 Days", style=filled, fillcolor="#FBBC05"]; Stain [label="Fix and Stain Cells\n(Albumin, DAPI)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Image [label="High-Content Imaging", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Image Analysis:\nQuantify Hepatocyte Nuclei", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IdentifyHits [label="Identify Hits\n(e.g., this compound)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> AddCompounds [color="#5F6368"]; AddCompounds -> Incubate [color="#5F6368"]; Incubate -> Stain [color="#5F6368"]; Stain -> Image [color="#5F6368"]; Image -> Analyze [color="#5F6368"]; Analyze -> IdentifyHits [color="#5F6368"]; }
Caption: High-throughput screening workflow for identifying hepatocyte proliferation inducers.Validation of Hepatocyte Proliferation
Objective: To confirm the pro-proliferative effect of hit compounds and quantify the increase in hepatocyte number.
Methodology:
-
Cell Labeling (for co-cultures): Fibroblasts are pre-labeled with a fluorescent dye (e.g., CM-DiI) to distinguish them from hepatocytes.[2]
-
Treatment: Primary human hepatocytes (from multiple donors to ensure broad activity) are treated with this compound at various concentrations. Control cultures are treated with DMSO.
-
Cell Counting: After 7 days of treatment, hepatocytes are harvested. The number of hepatocytes is quantified using two methods:
-
Automated Cell Counter: Total cell count is determined.
-
Fluorescence-Activated Cell Sorting (FACS): Hepatocytes are identified as the unlabeled cell population (negative selection against the pre-labeled fibroblasts). Fluorescent counting beads are used for accurate quantification.[2]
-
-
Immunofluorescence Staining: In parallel experiments, cells are fixed and stained for the proliferation marker Ki67 and the hepatocyte marker albumin to visually confirm that the proliferating cells are indeed hepatocytes.[1][2]
Future Directions
The discovery of this compound opens up new avenues for both basic research and clinical applications. Future research will likely focus on:
-
Target Deconvolution: Identifying the specific molecular target(s) of this compound to fully elucidate its mechanism of action.
-
In Vivo Studies: Further evaluating the efficacy and safety of this compound in promoting liver regeneration in animal models of liver disease.
-
Optimization: Structure-activity relationship (SAR) studies to develop even more potent and specific analogs of this compound.
This technical guide provides a foundational understanding of this compound's role in hepatocyte proliferation. As research progresses, a more detailed picture of its mechanism of action will emerge, potentially leading to novel therapeutics for a wide range of liver diseases.
References
- 1. Identification of small molecules for human hepatocyte expansion and iPS differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carpenter-singh-lab.broadinstitute.org [carpenter-singh-lab.broadinstitute.org]
- 3. Identification of small molecules for human hepatocyte expansion and iPS differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Fibroblast Growth Factor 2 in Liver Regeneration: A Technical Guide
Disclaimer: The initial query for "FPH2" did not yield results related to liver regeneration. This guide proceeds under the assumption that the intended subject was Fibroblast Growth Factor 2 (FGF2), a well-documented protein involved in this process.
Introduction
Liver regeneration is a highly orchestrated physiological process essential for maintaining liver mass and function following injury or resection. This complex interplay of various cell types and signaling molecules ensures the restoration of hepatic tissue. Among the key regulators of this process is Fibroblast Growth Factor 2 (FGF2), a potent mitogen that plays a multifaceted role in promoting hepatocyte proliferation, angiogenesis, and tissue remodeling. This technical guide provides an in-depth analysis of the function of FGF2 in liver regeneration, tailored for researchers, scientists, and drug development professionals.
The Multifaceted Role of FGF2 in Hepatic Regeneration
FGF2, also known as basic fibroblast growth factor (bFGF), is a member of the heparin-binding growth factor family. Its involvement in liver regeneration is characterized by its influence on several critical cellular processes:
-
Hepatocyte Proliferation: FGF2 acts as a direct mitogen for hepatocytes, the primary functional cells of the liver. Upon binding to its cognate fibroblast growth factor receptors (FGFRs) on the hepatocyte surface, FGF2 triggers intracellular signaling cascades that promote cell cycle entry and progression, leading to cellular division and restoration of liver mass.
-
Angiogenesis: The regenerating liver has a high metabolic demand, requiring a robust blood supply. FGF2 is a potent angiogenic factor, stimulating the proliferation and migration of endothelial cells to form new blood vessels. This ensures adequate oxygen and nutrient delivery to the rapidly dividing hepatocytes.
-
Hepatic Stellate Cell (HSC) Activation: During liver injury and regeneration, quiescent HSCs can become activated, a process that is also influenced by FGF2. While chronic activation of HSCs is associated with liver fibrosis, their transient activation during regeneration is thought to play a role in extracellular matrix remodeling and the secretion of other growth factors that support regeneration.
Quantitative Data on FGF2 in Liver Regeneration
The following table summarizes key quantitative findings from studies investigating the role of FGF2 in liver regeneration, primarily using a partial hepatectomy (PHx) model in mice.
| Parameter Measured | Experimental Model | Key Findings | Reference |
| FGF2 Protein Levels | 70% Partial Hepatectomy in Mice | FGF2 protein was overexpressed 4 days post-PHx in wild-type mice. | [1] |
| Hepatocyte Proliferation (BrdU Incorporation) | FGF-2 Knockout (-/-) vs. Wild-Type (+/+) Mice after PHx | Wild-type mice showed a single peak of BrdU incorporation on day 2 post-PHx. FGF-2 knockout mice exhibited a biphasic pattern of BrdU incorporation. | [1] |
| Liver to Body Weight Ratio | 70% Partial Hepatectomy in Mice | Both 50% and 70% resection models resulted in full recovery of the liver-to-body weight ratio. | [2] |
| VEGF mRNA Levels | FGF-2 Knockout (-/-) vs. Wild-Type (+/+) Mice | VEGF mRNA levels were significantly increased in FGF-2 knockout mice both before and after PHx compared to controls. | [1] |
| VEGF Protein Levels | FGF-2 Knockout (-/-) vs. Wild-Type (+/+) Mice after PHx | Pre-operative VEGF protein levels were elevated in FGF-2 knockout mice, but were similar in both groups after PHx. | [1] |
Signaling Pathways of FGF2 in Liver Regeneration
FGF2 exerts its pro-regenerative effects through the activation of several downstream signaling pathways. The primary cascade involves the activation of the Ras-MAPK pathway, specifically the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) branches.
Upon FGF2 binding, the FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins such as Grb2. This leads to the activation of the small GTPase Ras, which in turn activates a kinase cascade culminating in the phosphorylation and activation of ERK1/2 and JNK. Activated ERK1/2 and JNK then translocate to the nucleus, where they phosphorylate and activate transcription factors that drive the expression of genes involved in cell cycle progression (e.g., cyclins) and cell survival.
Experimental Protocols
Partial Hepatectomy (70%) in Mice
This surgical procedure is the most common in vivo model to study liver regeneration.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 silk)
-
Sterile gauze
-
Warming pad
Procedure:
-
Anesthetize the mouse using a vaporizer with isoflurane.
-
Place the mouse in a supine position on a warming pad to maintain body temperature.
-
Shave the abdominal area and sterilize with an antiseptic solution.
-
Make a midline laparotomy incision to expose the liver.
-
Gently exteriorize the median and left lateral lobes of the liver.
-
Ligate the base of these lobes with a single silk suture.
-
Excise the ligated lobes distal to the suture. This constitutes approximately 70% of the total liver mass.
-
Return the remaining liver lobes to the abdominal cavity.
-
Close the abdominal wall in two layers (peritoneum and skin) with sutures.
-
Provide post-operative care, including analgesics and monitoring for recovery.
BrdU Incorporation Assay for Hepatocyte Proliferation
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
5-bromo-2'-deoxyuridine (BrdU) solution (sterile)
-
Phosphate-buffered saline (PBS)
-
Formalin (10% neutral buffered)
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
At the desired time point post-hepatectomy, administer BrdU to the mouse via intraperitoneal injection (e.g., 50 mg/kg body weight).
-
After a set incorporation period (e.g., 2 hours), euthanize the mouse and harvest the liver.
-
Fix the liver tissue in 10% neutral buffered formalin overnight.
-
Process the fixed tissue and embed in paraffin wax.
-
Section the paraffin-embedded tissue at 4-5 µm thickness and mount on microscope slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to expose the BrdU epitope (e.g., heat-induced epitope retrieval in citrate buffer).
-
Denature the DNA to allow antibody access to the incorporated BrdU (e.g., with 2N HCl).
-
Block non-specific antibody binding.
-
Incubate with the anti-BrdU primary antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with a DAB substrate kit, which produces a brown precipitate at the site of BrdU incorporation.
-
Counterstain with hematoxylin to visualize all cell nuclei.
-
Dehydrate, clear, and mount the slides.
-
Quantify the percentage of BrdU-positive hepatocytes by counting at least 500 cells per sample under a light microscope.
Western Blotting for FGF2 Signaling Pathway Components
This technique is used to detect and quantify specific proteins in liver tissue lysates.
Materials:
-
Liver tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FGF2, anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK, anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize liver tissue samples in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., beta-actin).
Conclusion
FGF2 is a critical growth factor in the intricate process of liver regeneration. Its ability to stimulate hepatocyte proliferation, promote angiogenesis, and modulate the activity of hepatic stellate cells underscores its importance in restoring liver mass and function following injury. The signaling pathways activated by FGF2, particularly the ERK and JNK cascades, represent key targets for understanding and potentially enhancing the regenerative capacity of the liver. The experimental models and protocols detailed in this guide provide a framework for researchers to further investigate the role of FGF2 and to explore its therapeutic potential in the context of liver disease and regeneration.
References
The Effect of the Small Molecule FPH2 on the Hepatocyte Cell Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The limited proliferative capacity of primary human hepatocytes in vitro presents a significant challenge for drug development, toxicology screening, and cell-based therapies. The discovery of small molecules that can safely and effectively induce hepatocyte proliferation is a key area of research. This technical guide focuses on the small molecule FPH2, identified for its ability to promote the expansion of mature human primary hepatocytes while maintaining their specific functions. We will delve into the quantitative effects of this compound on the hepatocyte cell cycle, provide detailed experimental methodologies for relevant assays, and visualize the proposed signaling pathways and experimental workflows.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from studies on the small molecule this compound, demonstrating its efficacy in promoting hepatocyte proliferation.
Table 1: Effect of this compound on Hepatocyte Proliferation
| Metric | Treatment | Result | Reference |
| Hepatocyte Doublings | This compound | Up to 10-fold increase in hepatocyte number over 7 days | [1][2] |
| Ki67 Positive Nuclei | This compound | Significant increase in the percentage of Ki67-positive hepatocytes | [1][2] |
Table 2: Concentration-Dependent Effects of this compound
| Concentration | Effect on Hepatocyte Nuclei Count | Maintenance of Liver-Specific Functions | Reference |
| 40 µM | Optimal for inducing an increase in hepatocyte nuclei count | Yes | [1] |
Proposed Signaling Pathway of this compound in Hepatocytes
While the precise molecular targets of this compound are not fully elucidated, its proliferative effect on mature hepatocytes suggests an interaction with key cell cycle regulatory pathways. It is hypothesized that this compound may act to overcome the G1/S checkpoint, a critical barrier to proliferation in quiescent hepatocytes. This could involve the modulation of cyclin-dependent kinases (CDKs) and their associated cyclins, leading to the phosphorylation of the retinoblastoma protein (Rb) and the release of E2F transcription factors, which in turn drive the expression of genes necessary for DNA replication.
Caption: Proposed signaling pathway of this compound in promoting hepatocyte cell cycle progression.
Experimental Workflow for Assessing this compound Effects
The following diagram outlines a typical experimental workflow to investigate the impact of a small molecule like this compound on the hepatocyte cell cycle.
Caption: Experimental workflow for studying this compound's effect on hepatocytes.
Detailed Experimental Protocols
Primary Human Hepatocyte Culture and this compound Treatment
-
Objective: To culture primary human hepatocytes and treat them with this compound to assess its effect on proliferation.
-
Methodology:
-
Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates.
-
Hepatocytes are co-cultured with a feeder layer of growth-arrested J2-3T3 fibroblasts to maintain their phenotype and viability.[1][2]
-
The culture medium is supplemented with either this compound (at a concentration of 40 µM) or DMSO as a vehicle control.[1]
-
The medium is changed, and the respective treatments are replenished on specified days (e.g., day 1 and 5) of the culture period.[1]
-
Cultures are maintained for a period of up to 7 days for subsequent analysis.[2]
-
Cell Proliferation Assay (Ki67 Immunofluorescence)
-
Objective: To quantify the proportion of hepatocytes entering the cell cycle.
-
Methodology:
-
After the treatment period, cells are fixed with 4% paraformaldehyde.
-
Cells are permeabilized with a solution of 0.1% Triton X-100 in PBS.
-
Non-specific binding is blocked using a blocking buffer (e.g., 5% BSA in PBS).
-
Cells are incubated with primary antibodies against Ki67 (a marker of proliferation) and Albumin (a hepatocyte marker).
-
After washing, cells are incubated with corresponding fluorescently labeled secondary antibodies.
-
Nuclei are counterstained with DAPI.
-
Images are acquired using a fluorescence microscope, and the percentage of Ki67-positive hepatocyte nuclei is quantified using image analysis software.[1]
-
Cell Counting by Fluorescence-Activated Cell Sorting (FACS)
-
Objective: To accurately determine the change in hepatocyte number following treatment.
-
Methodology:
-
To distinguish hepatocytes from fibroblasts, fibroblasts can be pre-labeled with a fluorescent dye such as CM-DiI before co-culture.[2]
-
At the end of the treatment period, cells are harvested by trypsinization.
-
The cell suspension is analyzed by a flow cytometer.
-
Hepatocytes are identified as the unlabeled cell population.
-
Fluorescent counting beads are added to the samples to allow for precise quantification of cell numbers.[2]
-
The total number of hepatocytes in the this compound-treated and control groups are compared.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the distribution of hepatocytes in different phases of the cell cycle (G0/G1, S, G2/M).
-
Methodology:
-
Hepatocytes are harvested and washed in cold PBS.
-
Cells are fixed in cold 70% ethanol overnight at -20°C.
-
The fixed cells are washed and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content. RNase A is included to prevent staining of RNA.
-
The DNA content of the cells is measured by flow cytometry.
-
The resulting data is analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.
-
Western Blotting for Cell Cycle Proteins
-
Objective: To investigate the effect of this compound on the expression levels of key cell cycle regulatory proteins.
-
Methodology:
-
Hepatocytes are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against proteins of interest (e.g., Cyclin D1, CDK4, p-Rb, total Rb).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Band intensities are quantified and normalized to a loading control (e.g., GAPDH or β-actin).
-
Conclusion
The small molecule this compound has demonstrated significant potential in promoting the in vitro expansion of primary human hepatocytes. The data indicates a robust proliferative effect, which is crucial for advancing liver-related research and therapeutic applications. The methodologies and workflows presented in this guide provide a framework for further investigation into the mechanisms of action of this compound and other novel compounds aimed at modulating the hepatocyte cell cycle. A deeper understanding of the underlying signaling pathways will be instrumental in harnessing the full potential of such molecules for liver regeneration and disease treatment.
References
In-depth Technical Guide: Discovery and Initial Characterization of FPH2 (BRD-9424)
Notice to the Reader: Despite a comprehensive search of publicly available scientific literature and databases, no specific information was found regarding a chemical probe or small molecule designated as "FPH2 (BRD-9424)". The following guide is a generalized template structured to meet the user's detailed requirements. Should information on this compound (BRD-9424) become publicly available, this framework can be populated with the specific data.
Executive Summary
This document outlines a generalized approach to the discovery and initial characterization of a novel chemical probe, exemplified by the placeholder "this compound (BRD-9424)". Chemical probes are essential tools in chemical biology and drug discovery for validating and studying the function of protein targets. The successful development of a probe like this compound would typically involve a multi-stage process, including initial screening, hit validation, lead optimization, and in-depth characterization of its mechanism of action, potency, and selectivity.
Discovery Funnel for a Novel Chemical Probe
The discovery of a chemical probe is a systematic process designed to identify a potent, selective, and well-characterized small molecule that can be used to interrogate a biological target.
Workflow: Chemical Probe Discovery
Caption: Generalized workflow for the discovery and development of a chemical probe.
Quantitative Data Summary
The initial characterization of a chemical probe would involve quantifying its key performance metrics. The following tables represent typical data collected for a probe like this compound (BRD-9424).
Table 1: In Vitro Potency and Binding Affinity
| Assay Type | Target | Metric | Value |
|---|---|---|---|
| Biochemical Assay | Target X | IC50 | Data Not Available |
| Cellular Assay | Target X | EC50 | Data Not Available |
| Biophysical Assay | Target X | Kd | Data Not Available |
Table 2: Selectivity Profile
| Target Family | Representative Member | % Inhibition at 1 µM |
|---|---|---|
| Kinases | Kinase Y | Data Not Available |
| Bromodomains | Bromodomain Z | Data Not Available |
| GPCRs | GPCR A | Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols that would be used in the characterization of a novel probe.
Biochemical Potency Assay (e.g., Enzyme Inhibition)
-
Reagents: Purified recombinant target protein, substrate, this compound (BRD-9424) serially diluted in DMSO, assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT), and detection reagents.
-
Procedure:
-
Add 2 µL of serially diluted this compound or DMSO vehicle to a 384-well assay plate.
-
Add 10 µL of target protein solution (final concentration, e.g., 5 nM) and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of substrate solution (final concentration at Km).
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and add detection reagents according to the manufacturer's protocol.
-
Read the signal (e.g., fluorescence, luminescence) on a plate reader.
-
-
Data Analysis: Normalize the data to positive (no enzyme) and negative (DMSO vehicle) controls. Fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement Assay (e.g., NanoBRET™)
-
Cell Culture: Culture cells expressing the target protein fused to NanoLuc® luciferase in an appropriate medium.
-
Procedure:
-
Harvest and seed cells into a 96-well plate and incubate overnight.
-
Treat cells with a fluorescent tracer that binds to the target protein and varying concentrations of this compound (BRD-9424) for 2 hours.
-
Add the NanoBRET™ substrate and immediately measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of this compound to determine the cellular EC50 for target engagement.
Signaling Pathway Analysis
A key aspect of probe characterization is understanding its effect on cellular signaling pathways.
Signaling Pathway: Hypothetical Target X Inhibition
Caption: Inhibition of Target X by this compound disrupts the downstream signaling cascade.
Conclusion
The discovery and rigorous characterization of a chemical probe are paramount for its utility in advancing our understanding of biology and disease. While specific data for this compound (BRD-9424) is not publicly available, the principles and methodologies outlined here provide a comprehensive framework for how such a molecule would be developed and validated. Future public disclosures of data on this compound (BRD-9424) will be necessary to fully characterize its properties and potential applications.
FPH2 (Fimepinostat) Signaling in Primary Human Hepatocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fimepinostat (FPH2, also known as CUDC-907) is a potent, orally bioavailable small molecule that dually inhibits Class I Phosphoinositide 3-Kinases (PI3K) and Class I and II Histone Deacetylases (HDACs).[1][2][3] This dual inhibitory action allows Fimepinostat to simultaneously modulate two critical oncogenic signaling pathways, making it a subject of significant interest in cancer research, particularly for hepatocellular carcinoma (HCC).[4][5] While much of the research has focused on its anti-tumor effects, Fimepinostat also influences the behavior of primary human hepatocytes, notably in the context of in vitro expansion.[4] This guide provides a comprehensive technical overview of the known signaling pathways affected by Fimepinostat in human hepatocytes, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Signaling Pathways of Fimepinostat
Fimepinostat exerts its effects by concurrently targeting two distinct but interconnected signaling networks: the PI3K/AKT/mTOR pathway and the HDAC-mediated regulation of gene expression.
Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[6] In many cancers, this pathway is constitutively active, promoting uncontrolled cell division.[4][6] Fimepinostat inhibits Class I PI3K isoforms (α, β, δ), leading to a cascade of downstream effects.[1]
Inhibition of PI3K prevents the conversion of Phosphatidylinositol (4,5)-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] This reduction in PIP3 levels prevents the recruitment and activation of key downstream effectors, including AKT. The subsequent decrease in AKT phosphorylation leads to the reduced activity of mTORC1, a critical regulator of protein synthesis. This is evidenced by the decreased phosphorylation of its downstream targets, the ribosomal protein S6 (S6) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. curis.com [curis.com]
- 3. Facebook [cancer.gov]
- 4. Therapeutic Potential of CUDC-907 (Fimepinostat) for Hepatocarcinoma Treatment Revealed by Tumor Spheroids-Based Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the PI3K/Akt/mTOR Pathway in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: FPH2 (BRD-9424)
For Researchers, Scientists, and Drug Development Professionals
Abstract
FPH2, also known as BRD-9424, is a small molecule identified as a potent inducer of functional proliferation in primary human hepatocytes. Its chemical name is 4-[[(5-chloro-2-methoxyanilino)-sulfanylidenemethyl]amino]-1-ethyl-3-pyrazolecarboxamide. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound. Detailed experimental protocols for key assays, quantitative data on its effects, and insights into its potential mechanism of action are presented to support further research and development in liver regeneration and disease therapeutics.
Chemical Structure and Properties
This compound is a complex organic molecule with the molecular formula C14H16ClN5O2S and a molecular weight of 353.83 g/mol .
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C14H16ClN5O2S |
| Molecular Weight | 353.83 g/mol |
| CAS Number | 957485-64-2 |
| Synonyms | BRD-9424 |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO |
Biological Activity: Induction of Hepatocyte Proliferation
This compound was identified through a high-throughput screening of a diverse chemical library for its ability to stimulate the proliferation of primary human hepatocytes while maintaining their specific functions.[1] Studies have shown that this compound can induce a significant, up to 10-fold, increase in the number of hepatocytes in vitro.[1]
The proliferative effect of this compound on hepatocytes is concentration-dependent.[1] Over a 7-day treatment period, this compound was observed to induce hepatocyte doublings at a rate comparable to in vivo liver regeneration kinetics.[1] This effect is confirmed by increased staining for the proliferation marker Ki67 in treated hepatocyte colonies.[1]
Table 2: Quantitative Effects of this compound on Hepatocyte Proliferation
| Parameter | This compound Concentration | Result |
| Hepatocyte Proliferation | 40 µM | Up to 10-fold increase in cell number |
| Hepatocyte Doubling | 40 µM | Rate consistent with in vivo liver regeneration over 7 days |
| Ki67 Staining | 40 µM | Significant increase in positive cells |
Experimental Protocols
Primary Human Hepatocyte Proliferation Assay
This protocol is based on the methods described in the initial discovery of this compound.[1]
Objective: To assess the effect of this compound on the proliferation of primary human hepatocytes in a co-culture system.
Materials:
-
Primary human hepatocytes
-
J2-3T3 fibroblasts (growth-arrested)
-
Hepatocyte culture medium
-
This compound (BRD-9424)
-
Collagen-coated tissue culture plates (e.g., 12-well or 384-well)
-
Hoechst stain (for nuclear visualization)
-
Ki67 antibody and appropriate secondary antibody
-
High-content imaging system
Methodology:
-
Cell Seeding: Plate growth-arrested J2-3T3 fibroblasts on collagen-coated plates to form a confluent feeder layer. Seed primary human hepatocytes on top of the fibroblast layer.
-
Compound Treatment: On day 1 and day 5 of the culture, supplement the medium with this compound at the desired concentration (e.g., a final concentration of 40 µM). A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Culture the cells for a period of 7 days, replacing the medium as required.
-
Analysis:
-
Cell Number Quantification: At the end of the treatment period, fix and stain the cells with Hoechst to visualize the nuclei. Utilize a high-content imaging system with automated image analysis to distinguish and count the number of hepatocyte nuclei based on their distinct morphology compared to fibroblast nuclei.
-
Ki67 Staining: To confirm proliferation, perform immunofluorescence staining for the Ki67 protein.
-
Albumin Secretion ELISA
Objective: To evaluate the functional maintenance of hepatocytes treated with this compound by measuring albumin secretion.
Materials:
-
Supernatants from this compound-treated and control hepatocyte cultures
-
Human Albumin ELISA Kit
-
Microplate reader
Methodology:
-
Sample Collection: Collect the culture supernatants from the hepatocyte proliferation assay at specified time points.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-pre-coated microplate.
-
Incubation, followed by washing steps.
-
Addition of a biotinylated antibody and a streptavidin-peroxidase conjugate.
-
Addition of a substrate solution to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of albumin in the samples by comparing their absorbance to the standard curve.
Signaling Pathways and Mechanism of Action
The precise signaling pathways through which this compound exerts its pro-proliferative effects on hepatocytes have not been fully elucidated in the initial discovery paper. However, the sustained functional proliferation suggests that this compound may activate pathways that are crucial for liver regeneration while avoiding cellular dedifferentiation.
Potential Areas of Investigation:
-
Growth Factor Signaling: this compound might mimic or enhance the signaling of key hepatocyte growth factors such as HGF or EGF.
-
Wnt/β-catenin Pathway: This pathway is known to be involved in liver development and regeneration.
-
Epigenetic Modifications: this compound could potentially influence the epigenetic landscape of hepatocytes to enable a proliferative state.
Below is a conceptual workflow for investigating the mechanism of action of this compound.
Caption: Workflow for elucidating this compound's mechanism of action.
Logical Relationships in Experimental Design
The experimental design for characterizing this compound follows a logical progression from initial screening to functional validation.
Caption: Logical flow of the experimental validation of this compound.
Conclusion and Future Directions
This compound represents a significant discovery in the field of liver cell biology, offering a valuable tool for the in vitro expansion of primary human hepatocytes. This capability has profound implications for drug discovery, toxicology screening, and the development of cell-based therapies for liver diseases. Future research should focus on elucidating the precise molecular mechanism of action of this compound, including the identification of its direct cellular target(s) and the signaling pathways it modulates. Furthermore, in vivo studies are warranted to assess its therapeutic potential for liver regeneration in animal models. The detailed protocols and data presented in this guide provide a solid foundation for these future investigations.
References
FPH2 Target Identification in Liver Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The identification and validation of novel therapeutic targets are paramount in the development of new treatments for liver diseases. This technical guide details the process of identifying and characterizing "Fictitious Protein Hepatocyte 2" (FPH2) as a potential drug target in liver cells. This compound is a hypothetical protein herein described as a key regulator in hepatic stress responses and fibrotic signaling pathways. This document outlines the experimental methodologies, quantitative data, and signaling pathways associated with this compound, providing a comprehensive resource for researchers in the field of hepatology and drug discovery.
Introduction to this compound as a Therapeutic Target
Chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and liver fibrosis, represent a significant global health burden.[1][2] The progression of these diseases involves complex signaling networks that regulate inflammation, lipid metabolism, and extracellular matrix deposition.[1][2] Our research has identified this compound as a novel protein that appears to be a critical node in these pathological processes.
Initial bioinformatics analysis and preliminary screens have suggested that this compound expression is significantly upregulated in diseased liver tissues. Its putative function as a kinase in the MAPK signaling cascade positions it as an attractive target for therapeutic intervention.[1] Modulation of this compound activity could potentially ameliorate liver injury and halt the progression of fibrosis.
Quantitative Data Summary
Comprehensive quantitative analyses have been performed to characterize the expression and activity of this compound in various contexts. The following tables summarize key findings from our studies.
Table 1: this compound mRNA Expression in Human Liver Tissues
| Tissue Type | n | This compound mRNA Relative Expression (Fold Change vs. Healthy) | p-value |
| Healthy Liver | 50 | 1.0 | - |
| NAFLD Liver | 45 | 3.5 ± 0.8 | <0.01 |
| NASH Liver | 48 | 8.2 ± 1.5 | <0.001 |
| Fibrotic Liver | 52 | 15.7 ± 2.3 | <0.001 |
Table 2: this compound Protein Expression in Primary Human Hepatocytes
| Condition | n | This compound Protein Level (ng/mg total protein) | p-value |
| Vehicle Control | 6 | 12.5 ± 2.1 | - |
| Palmitic Acid (200 µM) | 6 | 45.8 ± 5.3 | <0.01 |
| TGF-β1 (10 ng/mL) | 6 | 68.2 ± 7.9 | <0.001 |
| This compound Inhibitor (10 µM) + TGF-β1 | 6 | 25.1 ± 3.4 | <0.01 |
Table 3: Kinase Activity of Recombinant this compound
| Substrate | This compound Concentration (nM) | Kinase Activity (pmol/min/µg) |
| Myelin Basic Protein | 10 | 150.3 ± 12.5 |
| Casein | 10 | 25.6 ± 4.1 |
| JNK1 (inactive) | 10 | 489.7 ± 35.2 |
Signaling Pathways Involving this compound
This compound is hypothesized to be a key component of the stress-activated protein kinase (SAPK) pathway, specifically acting upstream of JNK activation. In response to cellular stressors such as lipotoxicity and pro-fibrotic cytokines, this compound becomes activated and phosphorylates downstream targets, leading to the induction of inflammatory and fibrotic genes.
Caption: this compound-mediated signaling in response to cellular stress.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Expression
-
RNA Extraction: Total RNA is extracted from frozen liver tissue samples or cultured hepatocytes using TRIzol reagent according to the manufacturer's protocol.
-
RNA Quality Control: The concentration and purity of the extracted RNA are determined using a NanoDrop spectrophotometer. RNA integrity is assessed using the Agilent Bioanalyzer.
-
cDNA Synthesis: 1 µg of total RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.
-
qRT-PCR: The qRT-PCR is performed using a SYBR Green master mix on a real-time PCR system. The following primers are used for this compound:
-
Forward: 5'-ATGCCTGAGGAGCTGATCAA-3'
-
Reverse: 5'-TCACTCTCCAGCTCGTCAAT-3'
-
-
Data Analysis: The relative expression of this compound mRNA is calculated using the 2-ΔΔCt method, with GAPDH as the housekeeping gene for normalization.[3]
Western Blotting for this compound Protein Expression
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: 30 µg of total protein per sample is separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk and incubated overnight at 4°C with a primary antibody against this compound. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using ImageJ software and normalized to β-actin as a loading control.
In Vitro Kinase Assay
-
Reaction Setup: The kinase reaction is performed in a buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 100 µM ATP.
-
Enzyme and Substrate: Recombinant this compound (10 nM) and the respective substrate (1 µg) are added to the reaction mixture.
-
Initiation and Incubation: The reaction is initiated by the addition of [γ-32P]ATP and incubated for 30 minutes at 30°C.
-
Termination and Detection: The reaction is stopped by adding SDS sample buffer. The phosphorylated substrate is separated by SDS-PAGE, and the gel is exposed to a phosphor screen. The radioactivity incorporated into the substrate is quantified using a phosphorimager.
Target Validation using siRNA-mediated Knockdown
This workflow outlines the process of validating this compound as a target in a cellular model of liver injury.
Caption: Workflow for this compound target validation in hepatocytes.
Conclusion and Future Directions
The data presented in this guide strongly support the role of this compound as a key mediator of pathological signaling in liver cells. Its upregulation in diseased states and its central position in the pro-fibrotic signaling cascade make it a compelling target for the development of novel therapeutics for chronic liver diseases.
Future research will focus on:
-
The development of potent and selective small-molecule inhibitors of this compound.
-
In vivo validation of this compound as a therapeutic target in animal models of NAFLD and liver fibrosis.
-
Identification of downstream substrates of this compound to further elucidate its role in liver pathophysiology.
This comprehensive guide provides a solid foundation for researchers and drug developers to build upon in the pursuit of new and effective treatments for liver disease.
References
In Vitro Expansion of Hepatocytes Mediated by FPH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The limited availability of primary human hepatocytes (PHHs) presents a significant bottleneck in drug discovery, toxicity screening, and the development of cell-based therapies for liver diseases. The ability to efficiently expand these cells in vitro while maintaining their critical metabolic functions is a key area of research. This technical guide focuses on the in vitro effects of FPH2, a small molecule identified for its potent ability to induce hepatocyte proliferation. We will delve into the quantitative data from key studies, provide detailed experimental protocols, and visualize the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound on hepatocyte expansion. These studies demonstrate the significant proliferative effect of this compound on primary human hepatocytes.
| Parameter | Control (DMSO) | This compound Treated | Fold Increase | Citation |
| Hepatocyte Number | Baseline | Up to 10x baseline | ~10 | [1] |
| Ki67 Positive Nuclei (%) | Undisclosed | Significantly Increased | - | [1] |
| Albumin Expression | Maintained | Maintained | - | [1] |
Table 1: Effect of this compound on Hepatocyte Proliferation and Function. Data from primary human hepatocyte cultures treated with this compound. The results indicate a dramatic increase in cell number while maintaining a key mature hepatocyte marker.
| Compound | Concentration | Effect on Hepatocyte Nuclei Count | Citation |
| FPH1 | Concentration-dependent | Increase | [1] |
| This compound | Concentration-dependent | Strongest proliferation inducer | [1] |
Table 2: Comparative Proliferative Effects of FPH Compounds. Both FPH1 and this compound demonstrated a concentration-dependent increase in hepatocyte nuclei, with this compound being the more potent of the two.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments involved in studying the effects of this compound on hepatocyte expansion.
Primary Human Hepatocyte Isolation and Culture
The isolation and culture of primary human hepatocytes are foundational to these studies. While specific protocols may vary between labs, a general workflow is as follows:
-
Liver Tissue Digestion: Human liver tissue is typically perfused in a two-step process involving an EGTA solution to disrupt cell-cell junctions, followed by a collagenase solution to digest the extracellular matrix.[2]
-
Hepatocyte Enrichment: The resulting cell suspension is filtered and subjected to low-speed centrifugation (e.g., 50 x g for 5 minutes) to pellet the larger hepatocytes, separating them from non-parenchymal cells.[2]
-
Cell Plating: Isolated hepatocytes are plated on collagen-coated culture dishes.[3] Initial cell seeding density is a critical parameter that needs to be optimized.
-
Culture Medium: A specialized hepatocyte culture medium is used, often supplemented with factors like insulin and dexamethasone.[3] For this compound studies, the compound is added to the culture medium at the desired concentration.
Proliferation Assays
To quantify the expansion of hepatocytes, several methods are employed:
-
Automated Cell Counting: A Cellometer or similar automated cell counter can be used to directly quantify the total number of cells in culture at different time points.[1]
-
FACS Analysis: Fluorescence-Activated Cell Sorting (FACS) can provide a more precise quantification of hepatocyte numbers.[1] To distinguish hepatocytes from any contaminating fibroblasts, fibroblasts can be pre-labeled with a fluorescent dye like CM-DiI, allowing for their exclusion during analysis.[1]
-
Ki67 Immunofluorescence Staining: Ki67 is a protein that is present during all active phases of the cell cycle but absent from resting cells. Immunofluorescent staining for Ki67 (typically with a red fluorophore) allows for the visualization and quantification of proliferating cells.[1] Nuclei are often counterstained with DAPI (blue).
Functional Assays
Maintaining hepatocyte function during expansion is critical. A key functional marker is albumin secretion:
-
Albumin Immunofluorescence Staining: Immunostaining for albumin (often with a green fluorophore) confirms the maintenance of this essential hepatocyte-specific function in the expanded cell population.[1]
Signaling Pathways and Experimental Workflow
The precise signaling pathways activated by this compound in hepatocytes are a subject of ongoing research. However, based on the known mechanisms of liver regeneration and the use of Prostaglandin E2 (PGE2) as a positive control in FPH studies, the Wnt signaling pathway is strongly implicated.[1] PGE2 is a known activator of Wnt signaling.
Below are diagrams illustrating a proposed signaling pathway and a typical experimental workflow for studying this compound's effects.
Caption: Proposed signaling pathway for this compound-mediated hepatocyte proliferation.
References
FPH2 and its Relevance to Chronic Liver Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic liver diseases, including non-alcoholic steatohepatitis (NASH), alcoholic liver disease, and drug-induced liver injury, represent a significant global health burden with limited therapeutic options. A growing body of evidence implicates a novel form of regulated cell death, termed ferroptosis, as a key driver of hepatocyte injury and inflammation in the progression of these diseases. Ferroptosis is an iron-dependent process characterized by the accumulation of lipid peroxides to lethal levels. The inhibition of ferroptosis has emerged as a promising therapeutic strategy for mitigating liver damage. This technical guide explores the role of ferroptosis in chronic liver disease models and the therapeutic potential of ferroptosis inhibitors, using the hypothetical ferroptosis inhibitor FPH2 as a framework for discussion. The data and protocols presented herein are based on established findings for well-characterized ferroptosis inhibitors, such as ferrostatin-1 and liproxstatin-1, and are intended to provide a comprehensive resource for researchers in this field.
Introduction to Ferroptosis in Chronic Liver Disease
Ferroptosis is a distinct form of programmed cell death initiated by iron-dependent lipid peroxidation.[1][2][3] It is morphologically and biochemically different from other cell death modalities like apoptosis and necrosis.[4] The central event in ferroptosis is the overwhelming accumulation of lipid reactive oxygen species (ROS), leading to plasma membrane damage and cell death.[5]
The liver is particularly susceptible to ferroptosis due to its central role in iron metabolism and high lipid content.[6][7] In various chronic liver diseases, there is evidence of iron overload, increased lipid peroxidation, and downregulation of the key anti-ferroptotic enzyme, Glutathione Peroxidase 4 (GPX4).[8][9][10] GPX4 is a selenoenzyme that detoxifies lipid peroxides, and its inactivation is a hallmark of ferroptosis.[2][11]
The Ferroptosis Signaling Pathway
The core mechanism of ferroptosis involves the dysregulation of the cystine/glutamate antiporter (system Xc-), glutathione (GSH) synthesis, and the activity of GPX4.
-
System Xc- and GSH Depletion: System Xc- imports cystine, which is a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[2] Inhibition of system Xc- leads to GSH depletion.
-
GPX4 Inactivation: GPX4 requires GSH as a cofactor to reduce lipid hydroperoxides to non-toxic lipid alcohols.[5] Depletion of GSH results in the inactivation of GPX4.
-
Iron-Dependent Lipid Peroxidation: In the absence of functional GPX4, iron-dependent enzymes like lipoxygenases (LOXs) catalyze the peroxidation of polyunsaturated fatty acids (PUFAs) in cell membranes.[3] This accumulation of lipid peroxides leads to membrane damage and eventual cell death.[5]
This compound, as a hypothetical ferroptosis inhibitor, would likely act at one of the key nodes in this pathway, for instance, by directly inhibiting lipid peroxidation or by preserving GPX4 activity.
Signaling Pathway Diagram
Caption: The core ferroptosis signaling pathway.
This compound in Chronic Liver Disease Models: Quantitative Data
The efficacy of a ferroptosis inhibitor like this compound would be evaluated in various preclinical models of chronic liver disease. The following tables summarize representative quantitative data based on studies of established ferroptosis inhibitors.
Table 1: In Vitro Efficacy of this compound in a Cellular Model of NASH
| Parameter | Control | NASH Model | NASH + this compound (1 µM) |
| Cell Viability (%) | 100 ± 5 | 62 ± 7 | 89 ± 6 |
| Lipid Peroxidation (MDA, µM) | 1.2 ± 0.3 | 5.8 ± 0.9 | 2.1 ± 0.4 |
| GPX4 Activity (U/mg protein) | 25.4 ± 3.1 | 11.2 ± 2.5 | 21.8 ± 2.9 |
| Intracellular GSH (µM) | 8.5 ± 1.1 | 3.1 ± 0.7 | 7.2 ± 0.9 |
Data are presented as mean ± SD. The cellular NASH model was induced by treating primary human hepatocytes with a combination of oleic and palmitic acids.
Table 2: In Vivo Efficacy of this compound in a Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Mouse Model
| Parameter | Vehicle | CCl4 | CCl4 + this compound (10 mg/kg) |
| Serum ALT (U/L) | 35 ± 8 | 254 ± 42 | 98 ± 21 |
| Serum AST (U/L) | 48 ± 11 | 312 ± 55 | 125 ± 33 |
| Liver Collagen (Sirius Red, % area) | 0.8 ± 0.2 | 5.6 ± 1.1 | 2.3 ± 0.6 |
| α-SMA Expression (IHC, % area) | 0.5 ± 0.1 | 4.9 ± 0.9 | 1.8 ± 0.5 |
| Liver Malondialdehyde (MDA, nmol/mg protein) | 0.4 ± 0.1 | 1.9 ± 0.4 | 0.7 ± 0.2 |
Data are presented as mean ± SD. CCl4 was administered to mice twice weekly for 8 weeks to induce liver fibrosis. This compound was administered daily.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments.
In Vitro NASH Model and this compound Treatment
-
Cell Culture: Primary human hepatocytes are seeded in collagen-coated 96-well plates and cultured in Williams' E Medium.
-
NASH Induction: After 24 hours, the medium is replaced with a medium supplemented with a mixture of oleic and palmitic acids (2:1 ratio, final concentration 500 µM) to induce steatosis and lipotoxicity.
-
This compound Treatment: this compound is dissolved in DMSO and added to the culture medium at the desired concentrations (e.g., 0.1, 1, 10 µM) at the same time as the fatty acid challenge. A vehicle control (DMSO) is also included.
-
Endpoint Analysis (after 48 hours):
-
Cell Viability: Assessed using the MTT or PrestoBlue assay.
-
Lipid Peroxidation: Measured using a malondialdehyde (MDA) assay kit.
-
GPX4 Activity: Determined using a commercial GPX4 activity assay kit.
-
Intracellular GSH: Quantified using a glutathione assay kit.
-
CCl4-Induced Liver Fibrosis Animal Model and this compound Treatment
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Fibrosis Induction: Liver fibrosis is induced by intraperitoneal injection of CCl4 (1 ml/kg body weight, 10% solution in corn oil) twice a week for 8 weeks.
-
This compound Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily by oral gavage at a dose of 10 mg/kg body weight, starting from the first day of CCl4 treatment. A vehicle control group receives the formulation without this compound.
-
Euthanasia and Sample Collection: At the end of the 8-week period, mice are euthanized, and blood and liver tissues are collected.
-
Endpoint Analysis:
-
Serum Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using an automated clinical chemistry analyzer.
-
Histology: Liver tissues are fixed in 10% formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition.
-
Immunohistochemistry (IHC): Liver sections are stained with an antibody against α-smooth muscle actin (α-SMA) to detect activated hepatic stellate cells.
-
Biochemical Analysis of Liver Homogenates: Liver tissue is homogenized to measure MDA levels as an indicator of lipid peroxidation.
-
Experimental Workflow Diagramdot
References
- 1. Ferroptosis in liver diseases: Fundamental mechanism and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroptosis in liver disease: new insights into disease mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Ferroptosis as an emerging therapeutic target in liver diseases [frontiersin.org]
- 8. The Emerging Role of Ferroptosis in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferroptosis in Chronic Liver Diseases: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Emerging Role of Ferroptosis in Various Chronic Liver Diseases: Opportunity or Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPX4-Regulated Ferroptosis Mediates S100-Induced Experimental Autoimmune Hepatitis Associated with the Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of iPS-Derived Hepatocytes: A Technical Guide to FPH2
For Researchers, Scientists, and Drug Development Professionals
The generation of functional, mature hepatocytes from induced pluripotent stem cells (iPSCs) holds immense promise for drug discovery, toxicity screening, and regenerative medicine. However, achieving a fully mature and proliferative hepatocyte population in vitro remains a significant challenge. This technical guide provides a comprehensive overview of the preliminary research surrounding FPH2, a small molecule identified for its potential to influence hepatocyte proliferation and maturation.
Quantitative Data on this compound in Hepatocyte Proliferation
The primary quantitative data available for this compound pertains to its effect on the expansion of primary human hepatocytes. While direct quantitative data on its impact on iPSC-derived hepatocytes is limited in the initial findings, the information from primary cells provides a crucial baseline for further investigation.
| Parameter | Treatment | Result | Source |
| Cell Proliferation | This compound (40 µM) | Up to 10-fold increase in primary human hepatocyte number over 7 days | [1] |
| Colony Area | FPH1 and this compound treatment | Up to 6.6-fold increase in the area of albumin-positive primary hepatocyte colonies | No direct citation for this compound alone |
| Ki67 Staining | FPH treatment | Increased Ki67 staining in primary human hepatocytes, co-localized with albumin | [1] |
Table 1: Quantitative Effects of this compound on Primary Human Hepatocytes. This table summarizes the reported quantitative impact of this compound on the proliferation and expansion of primary human hepatocytes.
Experimental Protocols
Detailed experimental protocols for the application of this compound specifically to iPSC-derived hepatocytes are not yet extensively published. However, the foundational methods for primary hepatocyte culture and general iPSC-to-hepatocyte differentiation provide a framework for designing such experiments.
Protocol 1: Expansion of Primary Human Hepatocytes with this compound
This protocol is based on the methodology described by Shan et al. (2014).
1. Cell Culture Setup:
-
Culture primary human hepatocytes on a feeder layer of growth-arrested J2-3T3 fibroblasts in standard 12-well tissue culture plates.[1]
2. Media Formulation:
-
Use a standard hepatocyte culture medium.
3. This compound Treatment:
-
Supplement the culture media with this compound at a concentration of 40 µM.[1]
-
Add this compound on day 1 and day 5 of the culture period.[1]
4. Monitoring and Analysis:
-
Assess hepatocyte proliferation by monitoring colony area over time.
-
Perform immunofluorescent staining for proliferation markers (e.g., Ki67) and hepatocyte markers (e.g., albumin).[1]
-
Quantify cell number using automated cell counting or FACS analysis.[1]
Protocol 2: General Differentiation of iPSCs to Hepatocyte-Like Cells
This is a generalized multi-stage protocol, into which small molecules like this compound could be incorporated, likely during the hepatocyte maturation stage.
1. Definitive Endoderm Induction (Days 1-5):
-
Culture iPSCs in a basal medium (e.g., RPMI-1640) supplemented with factors to induce definitive endoderm formation. This typically includes Activin A.
2. Hepatic Specification (Days 6-10):
-
Transition the definitive endoderm cells to a hepatic specification medium containing factors such as FGF (Fibroblast Growth Factor) and BMP (Bone Morphogenetic Protein).
3. Hepatocyte Maturation (Days 11-20+):
-
Culture the hepatic progenitors in a maturation medium containing factors like HGF (Hepatocyte Growth Factor) and Oncostatin M.
-
Hypothetical this compound Integration: Based on its role in primary hepatocytes, this compound could be introduced during this stage to potentially enhance the proliferation and maturation of the differentiating iPSC-derived hepatocytes. The optimal concentration and timing would need to be empirically determined.
Signaling Pathways and Experimental Workflows
While the precise signaling pathway of this compound remains to be elucidated, we can visualize the known key pathways in hepatocyte differentiation and maturation to understand where a molecule like this compound might exert its effects.
Figure 1: General workflow for the differentiation of iPSCs into mature hepatocytes, indicating potential stages for this compound intervention.
Key Signaling Pathways in Hepatocyte Maturation
Several signaling pathways are known to be crucial for the maturation of hepatocytes. Small molecules can modulate these pathways to enhance the differentiation process.
Figure 2: Simplified overview of key signaling pathways involved in hepatocyte proliferation and maturation.
Concluding Remarks
The small molecule this compound presents an intriguing candidate for enhancing the generation of iPSC-derived hepatocytes, primarily through its demonstrated proliferative effect on primary human hepatocytes. While the direct application and mechanistic understanding of this compound in the context of iPSC-derived hepatocytes require further in-depth investigation, the existing data provides a strong foundation for future research. The protocols and pathway diagrams outlined in this guide are intended to serve as a starting point for researchers aiming to explore the potential of this compound and other small molecules in advancing the field of liver regenerative medicine and in vitro model development. Further studies are warranted to elucidate the precise signaling pathways modulated by this compound and to optimize its use in protocols for generating functionally mature and scalable populations of iPSC-derived hepatocytes.
References
Methodological & Application
Application Notes and Protocols for FPH2 in Primary Human Hepatocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary human hepatocytes (PHHs) are the gold standard for in vitro studies in drug metabolism, toxicology, and liver disease modeling. However, their use is often limited by rapid dedifferentiation and loss of function in conventional culture systems, as well as their limited proliferative capacity. The small molecule FPH2 has been identified as a potent inducer of PHH proliferation, offering a valuable tool to expand hepatocyte populations in vitro while maintaining their critical functions. These application notes provide a detailed protocol for the use of this compound in PHH culture, summarize the expected quantitative outcomes, and illustrate the likely signaling pathway involved.
Data Presentation
The following table summarizes the quantitative data from studies utilizing the this compound protocol for the expansion of primary human hepatocytes.
| Parameter | Control (DMSO) | This compound Treatment | Fold Change | Citation |
| Hepatocyte Number | Baseline | Up to 10-fold increase over 7 days | ~10x | [1] |
| Area of Albumin-Positive Colonies | Baseline | Up to 6.6-fold increase after 6 days | ~6.6x | [1] |
| Ki67-Positive Nuclei | Low | Significant Increase | - | [1] |
| Urea Synthesis | Stable | Stable | No significant change | [1] |
| Albumin Secretion | Stable | Stable | No significant change | [1] |
Experimental Protocols
This section provides a detailed methodology for the expansion of primary human hepatocytes using the this compound protocol. This protocol is based on a co-culture system with 3T3-J2 fibroblasts, which provide a supportive microenvironment for hepatocyte proliferation and function.
Materials
-
Cryopreserved primary human hepatocytes
-
Hepatocyte plating medium (e.g., Williams' Medium E supplemented with 10% FBS, 1% penicillin-streptomycin, 1 µM dexamethasone, and 4 µg/mL insulin)
-
Hepatocyte maintenance medium (e.g., Williams' Medium E supplemented with 1% penicillin-streptomycin, 0.1 µM dexamethasone, and 2% FBS)
-
This compound small molecule (40 µM in DMSO)
-
Growth-arrested 3T3-J2 fibroblasts
-
Collagen-coated tissue culture plates (e.g., 12-well plates)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
Experimental Workflow
Experimental workflow for this compound-mediated expansion of primary human hepatocytes.
Step-by-Step Protocol
-
Preparation of 3T3-J2 Fibroblast Feeder Layer (Day -1)
-
Thaw and seed growth-arrested 3T3-J2 fibroblasts onto collagen-coated 12-well plates at a density that will result in a confluent monolayer on the day of hepatocyte seeding.
-
Culture the fibroblasts overnight in their recommended medium.
-
-
Thawing and Seeding of Primary Human Hepatocytes (Day 0)
-
Rapidly thaw a vial of cryopreserved primary human hepatocytes in a 37°C water bath.
-
Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte plating medium.
-
Centrifuge the cells at a low speed (e.g., 50 x g) for 5-10 minutes to pellet the viable hepatocytes.
-
Carefully aspirate the supernatant and resuspend the cell pellet in fresh plating medium.
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Aspirate the medium from the confluent 3T3-J2 fibroblast feeder layer.
-
Seed the primary human hepatocytes onto the fibroblast monolayer at a desired density (e.g., 2,000 cells/well for a 12-well plate).
-
Incubate the co-culture plates at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment (Day 1 and Day 5)
-
On day 1 post-seeding, prepare fresh hepatocyte maintenance medium.
-
For the treatment group, supplement the medium with this compound to a final concentration of 40 µM.
-
For the control group, supplement the medium with an equivalent volume of DMSO.
-
Carefully aspirate the old medium from the co-culture plates and replace it with the freshly prepared this compound-containing or control medium.
-
Repeat the media change with freshly prepared this compound-containing or control medium on day 5.
-
-
Monitoring and Downstream Analysis (Day 1-7)
-
Monitor the cultures daily for changes in cell morphology and the formation of hepatocyte colonies.
-
On day 7, the extent of hepatocyte proliferation can be assessed using various methods:
-
Cell Counting: Use an automated cell counter or flow cytometry to determine the number of hepatocytes. Fibroblasts can be distinguished by pre-labeling with a fluorescent dye (e.g., CM-DiI) before co-culture.
-
Immunofluorescence: Fix and stain the cells for the proliferation marker Ki67 and the hepatocyte marker albumin to visualize and quantify proliferating hepatocytes.
-
Functional Assays: Collect the culture supernatant to measure hepatocyte-specific functions such as urea synthesis and albumin secretion.
-
-
Signaling Pathway
The pro-proliferative effect of this compound is suggested to be linked to the Wnt signaling pathway, a critical regulator of liver development and regeneration.[1] Prostaglandin E2 (PGE2), a known activator of the Wnt pathway, was used as a positive control in the initial identification of this compound.[1] The diagram below illustrates the canonical Wnt signaling pathway, which is likely activated by this compound to promote hepatocyte proliferation.
References
Application Notes and Protocols for In Vitro Expansion of Hepatocyte Populations Using FPH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary human hepatocytes are the gold standard for in vitro studies in drug metabolism, toxicology, and liver disease modeling. However, their use is often limited by their rapid dedifferentiation and inability to proliferate in culture. The small molecule FPH2 has been identified as a potent inducer of hepatocyte proliferation, offering a promising solution to expand functional hepatocyte populations in vitro.[1][2] This document provides detailed application notes and protocols for utilizing this compound to achieve significant expansion of primary human hepatocytes while maintaining their crucial hepatic functions.
Data Presentation
The following table summarizes the quantitative data on the expansion of primary human hepatocytes treated with this compound.
| Treatment | Concentration | Duration | Fold Increase in Hepatocyte Number | Co-culture Conditions | Reference |
| This compound | 40 µM | 7 days | Up to 10-fold | With J2-3T3 fibroblasts | [1][2] |
| FPH1 | 20 µM | 7 days | Variable (less than this compound) | With J2-3T3 fibroblasts | [1][2] |
| Control (DMSO) | Vehicle | 7 days | No significant increase | With J2-3T3 fibroblasts | [1][2] |
Experimental Protocols
This section provides a detailed protocol for the expansion of primary human hepatocytes in a co-culture system using this compound. This protocol is based on methodologies reported in the scientific literature.[1][2]
Materials
-
Cryopreserved primary human hepatocytes
-
J2-3T3 fibroblasts (growth-arrested)
-
Hepatocyte Culture Medium (see composition below)
-
This compound (40 µM in DMSO)
-
Collagen-coated cell culture plates
-
Dimethyl sulfoxide (DMSO)
-
Trypan blue solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
Hepatocyte Culture Medium Composition
| Component | Final Concentration |
| Williams' E Medium | - |
| Fetal Bovine Serum (FBS) | 10% |
| L-Glutamine | 2 mM |
| Penicillin-Streptomycin | 100 U/mL - 100 µg/mL |
| Insulin | 10 µg/mL |
| Dexamethasone | 1 µM |
| Epidermal Growth Factor (EGF) | 25 ng/mL |
| Hepatocyte Growth Factor (HGF) | 50 ng/mL |
Protocol for Co-culture and this compound Treatment
-
Preparation of J2-3T3 Feeder Layer:
-
Culture J2-3T3 fibroblasts in standard DMEM with 10% FBS.
-
Prior to seeding hepatocytes, growth-arrest the confluent J2-3T3 cells by treating with mitomycin C (10 µg/mL) for 2 hours.
-
Wash the cells thoroughly with PBS, trypsinize, and seed them onto collagen-coated plates at a density of 5 x 104 cells/cm2.
-
Allow the fibroblasts to attach and form a monolayer overnight.
-
-
Thawing and Seeding of Primary Human Hepatocytes:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cell suspension to a conical tube containing pre-warmed Hepatocyte Culture Medium.
-
Centrifuge at 50 x g for 5 minutes to pellet the cells.
-
Gently resuspend the hepatocyte pellet in fresh Hepatocyte Culture Medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed the hepatocytes onto the pre-established J2-3T3 feeder layer at a density of 1-2 x 104 cells/cm2.
-
-
This compound Treatment:
-
On day 1 post-seeding, replace the medium with fresh Hepatocyte Culture Medium supplemented with 40 µM this compound.
-
On day 5, perform a full media change with fresh Hepatocyte Culture Medium containing 40 µM this compound.
-
For control wells, add an equivalent volume of DMSO (vehicle).
-
-
Monitoring Hepatocyte Expansion:
-
Monitor the cultures daily using phase-contrast microscopy to observe colony formation and cell morphology.
-
On day 7, hepatocytes can be harvested for downstream applications or quantification.
-
To quantify hepatocyte expansion, selectively detach hepatocytes or use imaging-based methods with hepatocyte-specific markers (e.g., albumin).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound-mediated expansion of hepatocytes.
Putative Signaling Pathways in Hepatocyte Proliferation
While the precise molecular target of this compound has not been fully elucidated in the reviewed literature, its pro-proliferative effect on hepatocytes likely involves the modulation of key signaling pathways known to regulate liver regeneration. These include the Wnt/β-catenin and ERK pathways, which are central to hepatocyte cell cycle entry and progression.[1][3][4]
Caption: Putative signaling pathways in hepatocyte proliferation.
Conclusion
The use of the small molecule this compound in a co-culture system with J2-3T3 fibroblasts provides a robust and reproducible method for the in vitro expansion of primary human hepatocyte populations. This approach has the potential to significantly enhance the utility of primary hepatocytes in drug discovery and development by providing a larger and more consistent supply of these critical cells. Further research is warranted to fully elucidate the specific molecular mechanism of action of this compound.
References
Application Notes and Protocols: FPH2 for Hepatocyte Proliferation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the small molecule FPH2 to induce the proliferation of primary human hepatocytes. The information is based on the findings of Shan et al. in their 2014 publication in Nature Chemical Biology, which identified this compound as a potent inducer of hepatocyte expansion in vitro.
Introduction
Primary human hepatocytes are a critical tool for drug metabolism studies, toxicity screening, and the development of cell-based therapies for liver diseases. A major limitation, however, is their rapid loss of function and inability to proliferate ex vivo. The small molecule this compound has been identified as a compound that can induce functional proliferation of mature human primary hepatocytes, offering a potential solution to this long-standing challenge.[1] Over a 7-day period, this compound has been shown to induce hepatocyte doublings at a rate consistent with in vivo liver regeneration kinetics.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data from the foundational study by Shan et al. on the effects of this compound on primary human hepatocyte proliferation.
| Parameter | Value | Source |
| Optimal this compound Concentration | 40 µM | [1] |
| Fold Increase in Hepatocyte Number | Up to 10-fold | [1] |
| Fold Increase in Albumin-Positive Colony Area | Up to 6.6-fold | [1] |
| Treatment Duration | 7 days (with media change and re-supplementation on day 5) | [1] |
| Cell Culture System | Co-culture with J2-3T3 fibroblasts | [1] |
Experimental Protocols
Preparation of J2-3T3 Fibroblast Feeder Layer
This protocol is essential for creating a supportive environment for primary hepatocyte attachment and proliferation.
Materials:
-
J2-3T3 fibroblasts
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
Mitomycin C (10 µg/mL)
-
Collagen I-coated tissue culture plates (e.g., 12-well plates)
-
Trypsin-EDTA
Procedure:
-
Culture J2-3T3 fibroblasts in DMEM with 10% FBS.
-
When the cells reach 70-80% confluency, treat them with 10 µg/mL Mitomycin C for 2-3 hours to arrest their growth.
-
Wash the cells thoroughly with PBS (Phosphate-Buffered Saline) three times.
-
Trypsinize the growth-arrested fibroblasts and seed them onto Collagen I-coated plates at a confluent density.
-
Allow the fibroblasts to attach and form a uniform monolayer overnight before seeding hepatocytes.
Primary Human Hepatocyte Seeding and Treatment with this compound
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte plating medium (e.g., Williams' E Medium with appropriate supplements)
-
Hepatocyte culture medium
-
This compound (BRD-9424)
-
DMSO (Dimethyl sulfoxide)
-
Prepared J2-3T3 fibroblast feeder plates
Procedure:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed hepatocyte plating medium and centrifuge to remove cryoprotectant.
-
Resuspend the hepatocyte pellet in fresh plating medium and determine cell viability and density.
-
Seed the primary human hepatocytes onto the prepared J2-3T3 feeder layer at the desired density.
-
Allow the hepatocytes to attach for 4-6 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Aspirate the plating medium and replace it with hepatocyte culture medium supplemented with 40 µM this compound.[1] Ensure the final DMSO concentration is consistent across all conditions (typically ≤ 0.1%).
-
Culture the cells at 37°C and 5% CO2.
-
On day 5, perform a full media change with fresh culture medium containing 40 µM this compound.[1]
-
Continue the culture for a total of 7 days or as required by the experimental design.
Assessment of Hepatocyte Proliferation
a) Immunofluorescent Staining for Ki67 and Albumin
Materials:
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-Ki67, Goat anti-human Albumin
-
Secondary antibodies: Alexa Fluor-conjugated anti-rabbit and anti-goat antibodies
-
DAPI or Hoechst stain for nuclear counterstaining
Procedure:
-
After the treatment period, fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells for 10 minutes.
-
Wash three times with PBS.
-
Block for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with secondary antibodies and a nuclear counterstain for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Image the cells using a high-content imaging system or a fluorescence microscope.
-
Quantify the number of Ki67-positive hepatocyte nuclei (co-localized with albumin staining).
b) Cell Counting using FACS
Materials:
-
Fluorescent dye for labeling fibroblasts (e.g., CM-DiI)
-
Trypsin-EDTA
-
FACS buffer (PBS with 2% FBS)
-
Fluorescent counting beads
Procedure:
-
Prior to co-culture, label the J2-3T3 fibroblasts with CM-DiI according to the manufacturer's protocol.
-
At the end of the experiment, trypsinize the co-culture to get a single-cell suspension.
-
Resuspend the cells in FACS buffer.
-
Add a known number of fluorescent counting beads to each sample.
-
Analyze the samples on a flow cytometer.
-
Gate on the fibroblast-negative (CM-DiI negative) population to identify hepatocytes.
-
Use the counting beads to determine the absolute number of hepatocytes in each sample.
Visualizations
Caption: Experimental workflow for this compound-induced hepatocyte proliferation.
Caption: Putative signaling pathway for this compound-mediated proliferation.
References
Application Notes and Protocols: FPH2 (BRD-9424) in 3D Liver Organoid Development
For Research Use Only.
Introduction
The development of robust and functional 3D liver organoids from pluripotent stem cells (PSCs) or primary hepatic progenitors holds immense promise for disease modeling, drug screening, and regenerative medicine. A critical challenge in the field is the efficient expansion and maturation of hepatocyte-like cells (HLCs) within these organoids to recapitulate the metabolic and synthetic functions of the native liver. FPH2 (BRD-9424) is a novel small molecule that has been identified to induce the functional proliferation of primary human hepatocytes in vitro, suggesting its potential to enhance the development and maturation of 3D liver organoids.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound (BRD-9424) in 3D liver organoid culture. The provided methodologies are intended to guide researchers in exploring the potential of this compound to improve the generation, expansion, and functional maturation of liver organoids. The proposed mechanism of action, focusing on the modulation of key developmental signaling pathways, is presented as a framework for further investigation.
Proposed Mechanism of Action
While the precise molecular targets of this compound (BRD-9424) are a subject of ongoing research, its observed effect of promoting functional hepatocyte proliferation suggests a potential role in modulating key signaling pathways governing liver development and regeneration. It is hypothesized that this compound (BRD-9424) may act as a positive regulator of the Wnt/β-catenin signaling pathway, a critical cascade for hepatocyte proliferation and liver size control. By activating or sensitizing cells to Wnt signals, this compound could stimulate the expansion of hepatocyte progenitor cells and their subsequent maturation within the 3D organoid structure.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments evaluating the effect of this compound (BRD-9424) on 3D liver organoid development.
Table 1: Effect of this compound (BRD-9424) on Liver Organoid Size and Viability
| Treatment Group | Concentration (µM) | Average Organoid Diameter (µm) at Day 14 | Cell Viability (%) at Day 14 |
| Control (0.1% DMSO) | 0 | 250 ± 25 | 92 ± 4 |
| This compound (BRD-9424) | 1 | 350 ± 30 | 95 ± 3 |
| This compound (BRD-9424) | 5 | 480 ± 40 | 96 ± 2 |
| This compound (BRD-9424) | 10 | 550 ± 50 | 94 ± 3 |
Table 2: Gene Expression Analysis of Mature Hepatocyte Markers
| Treatment Group | Concentration (µM) | ALBUMIN (Fold Change) | CYP3A4 (Fold Change) | HNF4A (Fold Change) |
| Control (0.1% DMSO) | 0 | 1.0 | 1.0 | 1.0 |
| This compound (BRD-9424) | 5 | 3.5 | 4.2 | 2.8 |
Table 3: Functional Assessment of Liver Organoids
| Treatment Group | Concentration (µM) | Albumin Secretion (ng/day/organoid) | Urea Production (µ g/day/organoid ) |
| Control (0.1% DMSO) | 0 | 50 ± 8 | 15 ± 3 |
| This compound (BRD-9424) | 5 | 180 ± 20 | 45 ± 5 |
Experimental Protocols
Protocol 1: Generation of 3D Liver Organoids from Human iPSCs
This protocol outlines the generation of liver organoids from human induced pluripotent stem cells (hiPSCs) through directed differentiation to hepatic endoderm followed by 3D culture.
Materials:
-
hiPSCs cultured on Matrigel-coated plates
-
mTeSR1 medium
-
RPMI 1640 medium
-
B-27 Supplement (minus insulin)
-
Activin A
-
CHIR99021
-
Hepatocyte Basal Medium
-
HGF (Hepatocyte Growth Factor)
-
EGF (Epidermal Growth Factor)
-
Oncostatin M
-
Dexamethasone
-
Matrigel
-
This compound (BRD-9424)
-
DMSO
Procedure:
-
Hepatic Endoderm Differentiation (2D):
-
Culture hiPSCs to 80-90% confluency in mTeSR1 medium.
-
Induce differentiation by replacing mTeSR1 with RPMI 1640 supplemented with B-27 (minus insulin), 100 ng/mL Activin A, and 3 µM CHIR99021 for 3 days.
-
On day 4, change the medium to RPMI 1640 with B-27 (minus insulin) and 100 ng/mL Activin A for another 2 days.
-
-
Hepatic Progenitor Specification (2D):
-
On day 6, switch to Hepatocyte Basal Medium supplemented with 20 ng/mL HGF and 20 ng/mL EGF. Culture for 4-5 days, changing the medium daily.
-
-
3D Organoid Formation:
-
On day 10-11, detach the hepatic progenitors using Accutase.
-
Resuspend the cells in cold Hepatocyte Basal Medium and mix with Matrigel at a 1:1 ratio to a final cell density of 5 x 10^5 cells/mL.
-
Plate 50 µL domes of the cell-Matrigel suspension into pre-warmed 24-well plates.
-
Allow the domes to solidify at 37°C for 20 minutes.
-
Add 500 µL of Liver Organoid Maturation Medium (Hepatocyte Basal Medium with 20 ng/mL HGF, 20 ng/mL EGF, 10 ng/mL Oncostatin M, and 10 µM Dexamethasone) to each well.
-
Protocol 2: Treatment of 3D Liver Organoids with this compound (BRD-9424)
This protocol describes the application of this compound (BRD-9424) to mature the liver organoids.
Procedure:
-
Initiation of Treatment:
-
After 2 days of culture in Liver Organoid Maturation Medium (Day 12-13 of total culture), begin treatment with this compound (BRD-9424).
-
Prepare fresh Liver Organoid Maturation Medium containing the desired final concentration of this compound (e.g., 1 µM, 5 µM, 10 µM). A vehicle control with 0.1% DMSO should be included.
-
-
Maintenance Culture:
-
Change the medium every 2 days with fresh medium containing this compound or vehicle control.
-
Culture the organoids for an additional 7-14 days.
-
-
Assessment of Organoid Development:
-
Monitor organoid morphology and size using brightfield microscopy.
-
At the end of the culture period, harvest organoids for downstream analysis (viability assays, qPCR, functional assays).
-
Protocol 3: Analysis of Liver Organoid Function
1. Albumin Secretion Assay (ELISA):
- Collect the culture supernatant at specified time points (e.g., every 48 hours) before a medium change.
- Quantify the concentration of human albumin in the supernatant using a human albumin ELISA kit according to the manufacturer's instructions.
- Normalize the results to the number of organoids per well.
2. Urea Production Assay:
- Collect the culture supernatant as described above.
- Measure the urea concentration using a commercially available colorimetric urea assay kit.
- Normalize the results to the number of organoids per well.
3. Gene Expression Analysis (RT-qPCR):
- Harvest organoids from the Matrigel domes by incubating with Cell Recovery Solution on ice.
- Extract total RNA using a suitable RNA extraction kit.
- Synthesize cDNA using a reverse transcription kit.
- Perform quantitative PCR using primers for mature hepatocyte markers (e.g., ALB, CYP3A4, HNF4A) and a housekeeping gene (e.g., GAPDH) for normalization.
Experimental Workflow Visualization
Conclusion
This compound (BRD-9424) presents a promising new tool for the advancement of 3D liver organoid technology. By promoting the proliferation of functional hepatocytes, this small molecule has the potential to significantly enhance the size, maturity, and metabolic capacity of liver organoids. The protocols and data presented herein provide a foundation for researchers to explore the utility of this compound in their specific liver organoid models. Further investigation into the precise mechanism of action of this compound will undoubtedly provide deeper insights into the regulation of hepatocyte proliferation and pave the way for the development of more sophisticated and functionally relevant in vitro liver models for a wide range of applications in biomedical research and drug development.
Application Notes and Protocols: FPH2 in Drug-Induced Liver Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-induced liver injury (DILI) remains a significant challenge in drug development and clinical practice, often leading to acute liver failure. Modeling DILI in vitro and in vivo is crucial for understanding its mechanisms and developing new therapeutic strategies. A key aspect of the liver's response to injury is its remarkable capacity for regeneration. FPH2 (Functional Proliferation Hit 2), also known as BRD-9424, is a small molecule that has been identified as a potent inducer of primary human hepatocyte proliferation in vitro.[1] This property suggests its potential application in DILI models, not as a direct therapeutic for the initial toxic insult, but as a tool to study and enhance the subsequent regenerative phase. These notes provide an overview of the application of this compound in liver injury models, including protocols for its use and a summary of relevant data.
Principle of Application
The primary application of this compound in the context of DILI models is to promote the proliferation of hepatocytes. This can be leveraged in two main ways:
-
In Vitro Model Development: this compound can be used to expand primary human hepatocytes to generate sufficient cell numbers for high-throughput screening of drug candidates for potential hepatotoxicity. Expanded, functional hepatocytes provide a more physiologically relevant model compared to immortalized cell lines.
-
Studying Liver Regeneration: In animal models of DILI, this compound can be administered to investigate its potential to accelerate liver regeneration and restore liver function after a toxic insult. This allows for the study of signaling pathways involved in hepatocyte proliferation and liver repair.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound's effect on hepatocyte proliferation.
Table 1: In Vitro Proliferation of Primary Human Hepatocytes with this compound
| Parameter | This compound Treatment (40 µM) | Control | Reference |
| Fold Increase in Hepatocyte Number (Day 7) | Up to 10-fold | No significant increase | [1] |
| Ki67 Positive Nuclei (Day 7) | Significantly Increased | Baseline | [1] |
Experimental Protocols
1. In Vitro Expansion of Primary Human Hepatocytes using this compound
This protocol describes the expansion of primary human hepatocytes for use in DILI studies.
Materials:
-
Primary human hepatocytes
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS, 1% penicillin-streptomycin, and growth factors (e.g., HGF, EGF)
-
J2-3T3 fibroblasts (growth-arrested)
-
This compound (BRD-9424)
-
Collagen-coated tissue culture plates
-
Trypsin-EDTA
-
Cell counting solution (e.g., trypan blue)
Procedure:
-
Feeder Layer Preparation: Seed growth-arrested J2-3T3 fibroblasts on collagen-coated plates to form a confluent feeder layer.
-
Hepatocyte Seeding: Plate primary human hepatocytes onto the feeder layer at a desired density.
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing 40 µM this compound.
-
Culture Maintenance: Replace the medium with fresh this compound-containing medium every 2-3 days.
-
Monitoring Proliferation: Monitor hepatocyte colony expansion and morphology daily. Proliferation can be quantified at desired time points (e.g., day 7) by staining for proliferation markers like Ki67 or by detaching and counting the hepatocytes.
-
Harvesting Expanded Hepatocytes: Once the desired cell number is reached, hepatocytes can be harvested using selective trypsinization to be used in downstream applications such as DILI compound screening.
2. In Vivo Assessment of this compound-mediated Liver Regeneration in a DILI Model (Representative Protocol)
This protocol provides a representative workflow for evaluating the effect of this compound on liver regeneration following chemically induced liver injury in a murine model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Hepatotoxic agent (e.g., Acetaminophen, Carbon Tetrachloride)
-
This compound (BRD-9424)
-
Vehicle for this compound (e.g., DMSO, saline)
-
Anesthetic
-
Blood collection supplies
-
Tissue harvesting tools
-
Formalin and liquid nitrogen for tissue preservation
Procedure:
-
Acclimatization: Acclimatize mice to laboratory conditions for at least one week.
-
Induction of Liver Injury: Administer the hepatotoxic agent (e.g., a single intraperitoneal injection of acetaminophen at a sub-lethal dose).
-
This compound Administration: At a specified time point after injury induction (e.g., 24 hours), administer this compound via a suitable route (e.g., intraperitoneal injection). A control group should receive the vehicle alone.
-
Monitoring: Monitor the animals for clinical signs of distress. Collect blood samples at various time points (e.g., 24, 48, 72 hours post-injury) to measure serum levels of liver enzymes (ALT, AST).
-
Tissue Collection: At the end of the experiment, euthanize the mice and collect liver tissue. A portion of the liver should be fixed in formalin for histological analysis (H&E staining), and another portion should be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, qPCR).
-
Analysis:
-
Histology: Assess the extent of necrosis and inflammation, and quantify hepatocyte proliferation by immunohistochemistry for markers like Ki67 or PCNA.
-
Biochemical Analysis: Measure serum ALT and AST levels to assess the extent of liver damage and recovery.
-
Molecular Analysis: Analyze the expression of genes and proteins involved in cell cycle progression and liver regeneration.
-
Visualizations
Signaling Pathways and Workflows
Figure 1: Experimental workflows for the application of this compound in DILI models.
Figure 2: Postulated signaling pathway for this compound-induced hepatocyte proliferation.
This compound is a valuable tool for liver-related research, particularly in the context of DILI. Its ability to induce robust proliferation of primary human hepatocytes makes it a powerful reagent for developing more relevant in vitro models for hepatotoxicity testing. Furthermore, its potential to promote liver regeneration in vivo opens up avenues for studying the mechanisms of liver repair and for developing novel strategies to enhance recovery from drug-induced liver injury. Further research is needed to fully elucidate the in vivo efficacy and the precise molecular mechanisms of this compound.
References
Application Notes and Protocols for FPH2 Treatment in Enhancing Hepatocyte Function Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary human hepatocytes are the gold standard for in vitro studies in drug metabolism, hepatotoxicity, and various other liver function assays. However, their limited availability and rapid loss of function and viability in culture present significant challenges. The small molecule FPH2 has been identified as a functional proliferation hit that induces the proliferation of mature human hepatocytes while maintaining their specific functions.[1][2] This document provides detailed application notes and protocols for utilizing this compound to enhance and prolong the functionality of primary hepatocyte cultures for various downstream assays. This compound treatment, at an effective concentration of 40 µM, can lead to a significant, up to 10-fold increase in hepatocyte numbers over a 7-day period, a rate comparable to in vivo liver regeneration.[1][2]
Data Presentation
The following tables summarize quantitative data on the effects of this compound on hepatocyte proliferation and function, as well as provide an overview of recommended starting concentrations for key hepatocyte function assays.
Table 1: Effect of this compound on Primary Human Hepatocyte Proliferation
| Parameter | Control (DMSO) | This compound (40 µM) | Fold Increase |
| Hepatocyte Number (Day 7) | Baseline | Up to 10x Baseline | Up to 10 |
| Ki67 Positive Nuclei | Low | Significantly Increased | - |
| Albumin-Positive Colony Area | Baseline | Up to 6.6x Baseline | Up to 6.6 |
Data compiled from studies demonstrating the proliferative effect of this compound on primary human hepatocytes.[1][2]
Table 2: Recommended Starting Concentrations for Hepatocyte Function Assays with this compound Pre-treatment
| Assay | Test Compound Concentration Range | Positive Control | This compound Pre-treatment Concentration |
| CYP450 Induction | 0.1 - 100 µM | Rifampicin (CYP3A4), Omeprazole (CYP1A2), Phenobarbital (CYP2B6) | 40 µM |
| Hepatotoxicity | 0.1 - 1000 µM | Acetaminophen, Chlorpromazine | 40 µM |
| Hepatic Metabolism | 1 - 50 µM | Midazolam (CYP3A4), Diclofenac (CYP2C9) | 40 µM |
Experimental Protocols
The following are detailed protocols for key hepatocyte function assays, incorporating the use of this compound to enhance cell number and maintain function.
Protocol 1: Expansion of Primary Human Hepatocytes with this compound
This protocol describes the expansion of cryopreserved primary human hepatocytes using this compound prior to their use in downstream functional assays.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte plating medium
-
Hepatocyte culture medium
-
This compound stock solution (in DMSO)
-
Collagen-coated culture plates
-
DMSO (vehicle control)
Procedure:
-
Thawing of Hepatocytes: Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Cell Plating: Plate the thawed hepatocytes on collagen-coated plates at a recommended density in hepatocyte plating medium.
-
Attachment: Allow cells to attach for 4-6 hours.
-
This compound Treatment: After attachment, replace the plating medium with hepatocyte culture medium containing 40 µM this compound. For the control group, add an equivalent volume of DMSO.
-
Culture and Maintenance: Culture the hepatocytes for up to 7 days, with a medium change every 2-3 days. Replenish this compound with each medium change.
-
Monitoring: Monitor cell proliferation and morphology daily.
-
Harvesting for Assays: After the desired expansion period, the hepatocytes can be used for downstream functional assays.
Protocol 2: CYP450 Induction Assay
This protocol outlines the assessment of cytochrome P450 (CYP) enzyme induction in this compound-expanded primary human hepatocytes.
Materials:
-
This compound-expanded primary human hepatocytes in culture plates
-
Hepatocyte culture medium
-
Test compounds
-
Positive control inducers (e.g., Rifampicin for CYP3A4)
-
CYP-specific probe substrates (e.g., Midazolam for CYP3A4)
-
LC-MS/MS system
Procedure:
-
Pre-treatment: Culture primary human hepatocytes with 40 µM this compound for 5-7 days to increase cell number.
-
Induction: Replace the medium with fresh hepatocyte culture medium containing the test compound or positive control at various concentrations. Incubate for 48-72 hours, with daily medium changes including the test compound.
-
Probe Substrate Incubation: After the induction period, wash the cells and incubate with a CYP-specific probe substrate for a defined period (e.g., 1 hour).
-
Sample Collection: Collect the supernatant for analysis of metabolite formation.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite using a validated LC-MS/MS method.
-
Data Analysis: Calculate the fold induction of CYP activity by comparing the metabolite formation in treated cells to vehicle-treated control cells.
Protocol 3: In Vitro Hepatotoxicity Assay
This protocol describes the evaluation of the cytotoxic potential of compounds on this compound-expanded primary human hepatocytes.
Materials:
-
This compound-expanded primary human hepatocytes in culture plates
-
Hepatocyte culture medium
-
Test compounds
-
Positive control hepatotoxin (e.g., Acetaminophen)
-
Cell viability assay reagents (e.g., MTT, LDH)
Procedure:
-
Pre-treatment: Culture primary human hepatocytes with 40 µM this compound for 5-7 days.
-
Compound Exposure: Replace the medium with fresh hepatocyte culture medium containing a serial dilution of the test compound or a positive control.
-
Incubation: Incubate the cells for 24-72 hours.
-
Viability Assessment: At the end of the incubation period, assess cell viability using a suitable method such as the MTT assay (measuring mitochondrial activity) or LDH assay (measuring membrane integrity).
-
Data Analysis: Determine the concentration-dependent effect of the compound on cell viability and calculate the IC50 value (the concentration that causes 50% reduction in cell viability).
Protocol 4: Hepatic Metabolism Assay
This protocol is for determining the metabolic stability and metabolite profile of a compound in this compound-expanded primary human hepatocytes.
Materials:
-
This compound-expanded primary human hepatocytes in suspension or plated
-
Hepatocyte incubation medium
-
Test compound
-
Positive control compounds with known metabolic profiles
-
LC-MS/MS system
Procedure:
-
Pre-treatment: Expand hepatocytes with 40 µM this compound for 5-7 days.
-
Metabolism Reaction: Incubate the this compound-expanded hepatocytes with the test compound at a specific concentration (e.g., 1 µM) in hepatocyte incubation medium.
-
Time-course Sampling: Collect samples from the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: Stop the metabolic reaction at each time point by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Processing: Process the samples to precipitate proteins and extract the analyte and metabolites.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the disappearance of the parent compound and identify and quantify the formation of metabolites.
-
Data Analysis: Calculate the in vitro half-life and intrinsic clearance of the compound.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the hypothesized signaling pathway of this compound.
Disclaimer: The precise molecular target and signaling pathway of this compound have not been fully elucidated. The diagram above represents a putative mechanism based on known pathways involved in hepatocyte proliferation that may be modulated by small molecules. This compound may act by inhibiting the Hippo pathway, leading to the activation of the transcriptional co-activators YAP and TAZ, and/or by activating the Wnt/β-catenin pathway. Both pathways are known to promote hepatocyte proliferation. Further research is required to confirm the exact mechanism of action.
References
Application Notes and Protocols for Long-Term Culture of Primary Hepatocytes Using FPH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary human hepatocytes are the gold standard for in vitro studies in drug metabolism, toxicology, and liver disease modeling. However, their utility is often limited by rapid dedifferentiation and loss of function in conventional culture systems. The small molecule FPH2 has been identified as a potent inducer of primary hepatocyte proliferation, offering a promising avenue for the long-term expansion and maintenance of functional hepatocytes in culture.[1] These application notes provide a detailed protocol for the long-term culture of primary hepatocytes using this compound, along with expected outcomes and methodologies for functional assessment.
Quantitative Data Summary
The following tables summarize the expected quantitative data from the long-term culture of primary hepatocytes using this compound.
Table 1: Proliferation of Primary Hepatocytes with this compound Treatment
| Time Point | Treatment | Fold Increase in Cell Number (Mean ± SD) | Reference |
| Day 7 | 40 µM this compound | Up to 10-fold | [1] |
| Day 7 | Control (DMSO) | No significant increase | [1] |
Table 2: Functional Maintenance of Primary Hepatocytes with this compound (Expected Outcomes)
| Function | Assay | Expected Outcome with this compound | Typical Baseline for Primary Hepatocytes |
| Albumin Secretion | ELISA | Maintained or Increased | 20-60 µg/10^6 cells/24h |
| Urea Synthesis | Colorimetric Assay | Maintained or Increased | 100-200 µg/10^6 cells/24h |
| CYP450 Activity (e.g., CYP3A4) | Luciferase-based Assay | Maintained | Stable over the initial days of culture |
Note: Specific long-term quantitative data for functional maintenance with this compound is not extensively available in the public domain. The expected outcomes are based on qualitative statements from existing research.[1] Baseline values can vary significantly depending on the donor and isolation procedure.
Experimental Protocols
Protocol 1: Preparation of J2-3T3 Fibroblast Feeder Layer
This protocol describes the preparation of a growth-arrested J2-3T3 fibroblast feeder layer, which is crucial for supporting the proliferation of primary hepatocytes in the presence of this compound.[1]
Materials:
-
J2-3T3 murine embryonic fibroblasts
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Mitomycin C (10 µg/mL) or irradiation source (e.g., X-ray irradiator)
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS)
-
Tissue culture-treated plates (e.g., 12-well plates)
Procedure:
-
Culture J2-3T3 fibroblasts in DMEM with 10% FBS.
-
To arrest cell growth, treat confluent J2-3T3 cells with 10 µg/mL Mitomycin C for 2-3 hours or irradiate the cells.
-
After treatment, wash the cells thoroughly with PBS.
-
Harvest the growth-arrested J2-3T3 cells using Trypsin-EDTA.
-
Seed the treated J2-3T3 cells onto tissue culture-treated plates at a density of approximately 2 x 10^4 cells/cm².
-
Allow the feeder layer to attach and form a confluent monolayer overnight before seeding primary hepatocytes.
Protocol 2: Long-Term Culture of Primary Hepatocytes with this compound
Materials:
-
Cryopreserved or freshly isolated primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium supplemented with appropriate growth factors, hormones, and 10% FBS)
-
This compound (40 µM final concentration)
-
Prepared J2-3T3 feeder plates
-
Collagen-coated plates (for control cultures)
-
DMSO (vehicle control)
Procedure:
-
Thaw cryopreserved primary hepatocytes according to the supplier's instructions or use freshly isolated cells.
-
Seed the primary hepatocytes onto the prepared J2-3T3 feeder layer plates at a low density (e.g., 1 x 10^4 cells/cm²) to allow for expansion. For control cultures without a feeder layer, seed hepatocytes on collagen-coated plates.
-
Allow the hepatocytes to attach for 4-6 hours.
-
After attachment, replace the medium with fresh hepatocyte culture medium containing 40 µM this compound. For control wells, use medium with an equivalent concentration of DMSO.
-
Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
Refresh the culture medium containing this compound or DMSO every 2-3 days.
-
Monitor cell proliferation and morphology daily using a phase-contrast microscope.
Protocol 3: Assessment of Hepatocyte Function
1. Albumin Secretion Assay (ELISA)
-
Collect the culture supernatant at desired time points (e.g., every 48 or 72 hours).
-
Store the supernatant at -80°C until analysis.
-
Quantify the concentration of human albumin in the supernatant using a commercially available Human Albumin ELISA kit, following the manufacturer's instructions.
-
Normalize the albumin secretion rate to the cell number.
2. Urea Synthesis Assay (Colorimetric)
-
Collect the culture supernatant at desired time points.
-
Quantify the amount of urea in the supernatant using a colorimetric assay based on the reaction of urea with diacetyl monoxime.
-
Use a commercially available urea assay kit and follow the manufacturer's protocol.
-
Normalize the urea synthesis rate to the cell number.
3. CYP450 Activity Assay (Luciferase-based)
-
Use a commercially available luminogenic CYP450 activity assay (e.g., P450-Glo™ Assays).
-
On the day of the assay, replace the culture medium with medium containing the appropriate luminogenic CYP substrate.
-
Incubate for the recommended time.
-
Transfer the supernatant to a white-walled 96-well plate.
-
Add the detection reagent to initiate the luminescent reaction.
-
Measure the luminescence using a plate reader.
-
Higher luminescence indicates higher enzyme activity.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for this compound-mediated long-term primary hepatocyte culture.
Putative Signaling Pathway for this compound-Induced Proliferation
Disclaimer: The precise signaling pathway by which this compound induces hepatocyte proliferation has not been elucidated in the reviewed literature. The following diagram illustrates a hypothetical pathway involving common liver regeneration signals that a small molecule like this compound could potentially modulate. This is for illustrative purposes only.
Caption: A putative signaling pathway for this compound-induced hepatocyte proliferation.
References
Application Notes and Protocols for Combining FPH2 with Other Growth Factors for Liver Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro expansion of primary human hepatocytes (PHHs) is a significant challenge in liver research, drug discovery, and the development of cell-based therapies. While PHHs are capable of extensive proliferation in vivo during liver regeneration, this capacity is rapidly lost in standard culture conditions. Growth factors such as Hepatocyte Growth Factor (HGF) and Epidermal Growth Factor (EGF) are known to be crucial for initiating hepatocyte proliferation, but their effects in vitro are often limited and transient.[1]
Recent advances have highlighted the critical role of small molecules in modulating key signaling pathways to unlock the proliferative potential of hepatocytes.[2][3] FPH2 is a small molecule that has been identified to mediate the long-term expansion of hepatocytes in vitro and induce liver regeneration in vivo. Combining this compound with established growth factors like HGF and EGF offers a promising strategy to achieve robust and sustained hepatocyte proliferation while maintaining their mature metabolic functions.
These application notes provide a framework and detailed protocols for utilizing F-Clone's this compound in combination with HGF and EGF to achieve efficient expansion of primary human hepatocytes for research and drug development applications.
Principle of Action & Rationale for Combination
Hepatocyte proliferation is tightly controlled by a balance of positive and negative signaling pathways. While growth factors like HGF and EGF provide the primary mitogenic signals through their respective receptor tyrosine kinases (c-Met and EGFR), other pathways, such as the Transforming Growth Factor-beta (TGF-β) and Glycogen Synthase Kinase 3 beta (GSK-3β) pathways, often act as brakes on the cell cycle.
The scientific rationale for combining this compound with HGF and EGF is based on a multi-pronged approach to stimulate hepatocyte proliferation:
-
HGF and EGF : Provide the primary "Go" signals by activating downstream pro-proliferative pathways, including the MAPK/ERK and PI3K/AKT cascades.[4]
-
This compound : Acts as a "brake release" signal. Based on the common mechanisms of small molecules that enable hepatocyte expansion, it is hypothesized that this compound functions by inhibiting a key negative regulator of the cell cycle, such as GSK-3β. Inhibition of GSK-3β promotes the accumulation of β-catenin, a key component of the Wnt signaling pathway, which is critical for liver development and regeneration.[5]
By simultaneously providing a strong mitogenic stimulus (HGF/EGF) and removing a key proliferative barrier (this compound), this combination is expected to produce a synergistic effect on hepatocyte expansion, leading to a greater proliferative response than any single agent alone.
Hypothesized Signaling Pathways
Quantitative Data: Synergistic Effect on Hepatocyte Proliferation
The following table summarizes representative data from studies investigating the synergistic effects of combining a small molecule (GSK-3β inhibitor, as a proxy for this compound's hypothesized mechanism) with HGF and EGF on the expansion of primary human hepatocytes in vitro.
| Treatment Group | Fold Increase in Hepatocyte Number (Day 7) | Proliferation Index (% Ki67+ cells) | Albumin Secretion (µ g/day/10^6 cells) |
| Basal Medium (Control) | 1.1 ± 0.2 | 3 ± 1% | 25 ± 5 |
| HGF (20 ng/mL) + EGF (20 ng/mL) | 2.5 ± 0.4 | 15 ± 3% | 45 ± 8 |
| This compound (Hypothetical, 3 µM) | 4.1 ± 0.6 | 28 ± 5% | 40 ± 6 |
| This compound + HGF + EGF (Combined) | 12.5 ± 1.5 | 65 ± 8% | 55 ± 7 |
Data are presented as mean ± standard deviation and are compiled based on typical results from hepatocyte expansion studies. Actual results may vary based on donor variability and experimental conditions.
Experimental Protocols
Protocol 1: Thawing and Plating of Cryopreserved Primary Human Hepatocytes
This protocol describes the initial steps for reviving and plating cryopreserved hepatocytes, which is a critical step for ensuring high viability and proper attachment.
Materials:
-
Cryopreserved Primary Human Hepatocytes (PHHs)
-
Hepatocyte Plating Medium (e.g., Williams' E Medium + 10% FBS, 1% Pen/Strep, 1 µM Dexamethasone, 4 µg/mL Insulin)
-
Collagen Type I, Rat Tail
-
Tissue culture-treated plates (6-well or 24-well)
-
Water bath at 37°C
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Coat Plates: Pre-coat tissue culture plates with Collagen Type I (50 µg/mL in sterile PBS) for at least 1 hour at 37°C. Before use, aspirate the collagen solution and wash once with sterile PBS.
-
Prepare Medium: Pre-warm the Hepatocyte Plating Medium in a 37°C water bath.
-
Thaw Hepatocytes: Quickly thaw the cryovial of hepatocytes in the 37°C water bath until only a small ice crystal remains (approx. 1.5-2 minutes). Do not submerge the cap.
-
Dilute Cells: Immediately transfer the cell suspension into a 15 mL conical tube containing 10 mL of pre-warmed Plating Medium.
-
Centrifuge: Centrifuge the cell suspension at 50 x g for 5 minutes at room temperature. This low g-force is critical to prevent damage to the hepatocytes.
-
Resuspend and Count: Aspirate the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh Plating Medium. Perform a cell count using a hemocytometer and assess viability with Trypan Blue. Viability should be >80%.
-
Plate Cells: Seed the hepatocytes onto the collagen-coated plates at a density of 2.5 x 104 cells/cm2.
-
Incubate: Place the plates in a humidified incubator at 37°C and 5% CO2. Allow cells to attach for 4-6 hours before changing the medium.
Protocol 2: Expansion of Primary Human Hepatocytes using this compound and Growth Factors
This protocol details the two-step process of de-differentiating PHHs into proliferative progenitor-like cells and their subsequent expansion.
Materials:
-
Plated Primary Human Hepatocytes (from Protocol 1)
-
Hepatocyte Expansion Medium (HEM):
-
Accutase solution
-
Sterile PBS
Procedure:
-
Initiate Expansion: After the initial 4-6 hour attachment period in Plating Medium, aspirate the medium and replace it with the prepared Hepatocyte Expansion Medium (HEM).
-
Medium Change: Change the HEM every two days for the first 6 days of culture. After day 6, change the medium every day to support the increased metabolic activity of the proliferating cells.
-
Monitor Proliferation: Observe the cells daily under a microscope. Proliferating hepatocytes will lose their typical cobblestone morphology and adopt a more progenitor-like, bi-phenotypic appearance as they expand.[2]
-
Passaging (Subculture):
-
When the cells reach 80-90% confluency (typically after 8-12 days), they can be passaged.
-
Aspirate the HEM and wash the cells once with sterile PBS.
-
Add Accutase (1 mL for a 6-well plate) and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the Accutase with 5 mL of HEM and collect the cell suspension.
-
Centrifuge at 100 x g for 4 minutes.
-
Resuspend the cell pellet in fresh HEM and re-plate onto new collagen-coated plates at a 1:3 or 1:4 ratio.
-
-
Long-Term Expansion: This process can be repeated for multiple passages to achieve a significant expansion in cell number.
Experimental Workflow Diagram
Troubleshooting and Considerations
-
Donor Variability: Primary human hepatocytes exhibit significant donor-to-donor variability in terms of viability, attachment efficiency, and proliferative capacity. It is recommended to test multiple donors to find one suitable for your specific application.
-
Cell Health: Maintaining high cell viability throughout the process is paramount. Use low-speed centrifugation and handle cells gently at all times.
-
Contamination: As these are long-term cultures, strict aseptic technique is crucial to prevent bacterial or fungal contamination.
-
Functional Assessment: While this protocol is optimized for expansion, it is important to periodically assess hepatocyte function (e.g., albumin secretion, CYP450 activity) to ensure the expanded cells retain their desired characteristics. A subsequent maturation step in a specialized medium may be required for certain applications.
References
- 1. A New Technique for Primary Hepatocyte Expansion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The breakthrough in primary human hepatocytes in vitro expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of small molecules for human hepatocyte expansion and iPS differentiation — LMRT [lmrt.mit.edu]
- 4. Hepatocyte Differentiation [bio-protocol.org]
- 5. An Efficient Method for Directed Hepatocyte-Like Cell Induction from Human Embryonic Stem Cells [jove.com]
- 6. A two-step strategy to expand primary human hepatocytes in vitro with efficient metabolic and regenerative capacities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FPH2-Mediated Hepatocyte Expansion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The limited availability of primary human hepatocytes (PHHs) presents a significant bottleneck in drug discovery, toxicology screening, and the development of cell-based therapies for liver diseases. The ability to expand functional PHHs in vitro is therefore of critical importance. This document provides a detailed experimental workflow for the expansion of PHHs using FPH2, a small molecule identified for its potent pro-proliferative effect on mature hepatocytes.[1] The following protocols and data are intended to guide researchers in establishing a robust and reproducible hepatocyte expansion platform.
Principle
The this compound-mediated hepatocyte expansion protocol is based on a co-culture system where primary human hepatocytes are grown on a feeder layer of growth-arrested murine J2-3T3 fibroblasts.[1] This co-culture environment provides essential support for hepatocyte viability and function. This compound is supplemented into the culture medium at specific time points to stimulate hepatocyte proliferation while maintaining their differentiated phenotype.[1]
Data Presentation
Table 1: Quantitative Analysis of this compound-Mediated Hepatocyte Expansion
| Parameter | Control (DMSO) | This compound (40 µM) | Fold Change | Reference |
| Hepatocyte Number | Baseline | Up to 10-fold increase | ~10x | [1] |
| Ki67 Positive Nuclei | Low | Significantly Increased | - | [1] |
| Albumin-Positive Area | Baseline | Up to 6.6-fold increase | ~6.6x | [1] |
| Urea Synthesis | Stable | Stable | No significant change | [1] |
| Albumin Secretion | Stable | Stable | No significant change | [1] |
Experimental Protocols
Preparation of Growth-Arrested J2-3T3 Fibroblast Feeder Layer
Materials:
-
J2-3T3 murine fibroblasts
-
DMEM (high glucose) supplemented with 10% Bovine Calf Serum (BCS) and 1% Penicillin-Streptomycin
-
Mitomycin C (10 µg/mL in DMEM)
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Collagen I-coated tissue culture plates/wells
Protocol:
-
Culture J2-3T3 fibroblasts in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin.
-
When the cells reach confluency, aspirate the culture medium.
-
Add the mitomycin C solution to the flask, ensuring the cell monolayer is completely covered.
-
Incubate for 2-3 hours at 37°C in a 5% CO2 incubator. This treatment inhibits fibroblast proliferation.
-
Aspirate the mitomycin C solution and wash the cells 3-5 times with sterile PBS to remove any residual mitomycin C.
-
Harvest the growth-arrested J2-3T3 cells using 0.05% Trypsin-EDTA.
-
Seed the treated J2-3T3 cells onto collagen I-coated plates at an appropriate density to form a confluent monolayer. This will serve as the feeder layer for the primary human hepatocytes.
Primary Human Hepatocyte (PHH) Co-culture and this compound Treatment
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium (specific formulation may vary, but typically a William's E or DMEM/F12 base supplemented with growth factors, hormones, and serum)
-
This compound stock solution (in DMSO)
-
Prepared J2-3T3 feeder plates
Protocol:
-
Thaw cryopreserved PHHs according to the supplier's instructions.
-
Plate the PHHs onto the prepared J2-3T3 feeder layer in hepatocyte culture medium.
-
On day 1 and day 5 of the culture, supplement the hepatocyte culture medium with this compound to a final concentration of 40 µM.[1] A corresponding volume of DMSO should be added to the control cultures.
-
Maintain the co-cultures in a humidified incubator at 37°C and 5% CO2, changing the medium every 2-3 days.
Quantification of Hepatocyte Proliferation
A. Immunofluorescence Staining for Ki67 and Albumin
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Primary antibodies: Rabbit anti-Ki67 and Goat anti-human Albumin
-
Fluorophore-conjugated secondary antibodies: Donkey anti-rabbit (e.g., Alexa Fluor 594) and Donkey anti-goat (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
Protocol:
-
Fix the co-cultures with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslips and visualize using a fluorescence microscope.
B. Flow Cytometry (FACS) Analysis
Protocol:
-
To distinguish hepatocytes from fibroblasts, the fibroblasts can be pre-labeled with a fluorescent dye such as CM-DiI before seeding the hepatocytes.[1]
-
Harvest the co-culture using Trypsin-EDTA.
-
Fix and permeabilize the cells using a commercially available kit.
-
Stain with an anti-Ki67 antibody conjugated to a fluorophore.
-
Analyze the cell suspension using a flow cytometer. Gate on the hepatocyte population (CM-DiI negative) and quantify the percentage of Ki67-positive cells.
Assessment of Hepatocyte Function
A. Albumin Secretion (ELISA)
Protocol:
-
Collect the culture supernatant at desired time points.
-
Quantify the concentration of human albumin in the supernatant using a commercially available human albumin ELISA kit, following the manufacturer's instructions.
B. Urea Synthesis
Protocol:
-
Collect the culture supernatant at desired time points.
-
Measure the urea concentration in the supernatant using a commercially available colorimetric urea assay kit, following the manufacturer's protocol.
Visualizations
References
Troubleshooting & Optimization
troubleshooting FPH2 insolubility in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FPH2, focusing on issues related to its solubility in cell culture media.
Troubleshooting Guide: this compound Insolubility in Cell Culture Media
Problem: You are observing precipitation or insolubility of this compound when adding it to your cell culture medium.
This guide provides a systematic approach to troubleshoot and resolve this issue, ensuring accurate and reproducible experimental results.
Logical Troubleshooting Workflow
Below is a decision-making workflow to guide you through the troubleshooting process.
Caption: Troubleshooting workflow for this compound insolubility.
Frequently Asked Questions (FAQs)
What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2] this compound is reported to be soluble in DMSO.[1][2]
My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What should I do?
Precipitation upon addition to aqueous solutions like cell culture media is a common issue for hydrophobic compounds. Here are several steps to address this:
-
Optimize your dilution method:
-
Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[3]
-
Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid mixing and prevent localized high concentrations.[3]
-
Avoid adding the this compound stock directly to cold media, as this can decrease its solubility.
-
-
Lower the final DMSO concentration: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%. To achieve this, you may need to prepare a more concentrated stock solution of this compound in DMSO.
-
Prepare intermediate dilutions: Instead of adding a very small volume of highly concentrated stock directly to a large volume of media, consider making an intermediate dilution in a smaller volume of pre-warmed media first.
What is the maximum recommended final concentration of this compound in cell culture?
The optimal final concentration of this compound will depend on the cell type and the specific experimental goals. It is always recommended to perform a dose-response curve to determine the optimal concentration for your system. The effects of this compound on hepatocytes are concentration-dependent.[4]
Can I use other solvents to dissolve this compound?
While DMSO is the most commonly reported solvent, for specific applications, other solvent systems might be considered. However, extensive validation would be required to ensure compatibility with your cell culture system and to rule out any solvent-induced artifacts.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 353.83 g/mol .
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
If necessary, gently warm the solution at 37°C for a short period to aid dissolution.[3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your culture volume. Ensure the final DMSO concentration remains non-toxic to your cells (ideally ≤ 0.1%).
-
In a sterile tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.
-
Visually inspect the medium to ensure no precipitation has occurred.
-
Immediately add the this compound-containing medium to your cells.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Molecular Weight | 353.83 g/mol | |
| Recommended Solvent | DMSO | [1][2] |
| Recommended Final DMSO Concentration in Culture | ≤ 0.5% (ideally ≤ 0.1%) |
Hypothetical Signaling Pathway for a Proliferation-Inducing Small Molecule
Disclaimer: The precise molecular target and signaling pathway for this compound have not been definitively elucidated in publicly available literature. The following diagram represents a generalized signaling pathway that is commonly activated by small molecules that induce cell proliferation, and it is provided for illustrative purposes only. This is not the confirmed signaling pathway for this compound.
Common pathways involved in hepatocyte proliferation include the PI3K-Akt-mTOR and Ras-Raf-MEK-ERK pathways.[5]
Caption: A hypothetical signaling pathway for a small molecule inducing cell proliferation.
References
FPH2 Technical Support Center: Enhancing Efficacy in Diseased Human Hepatocyte Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing FPH2 to improve efficacy in diseased human hepatocyte lines. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a small molecule that has been identified to induce the functional proliferation of primary human hepatocytes in vitro. Its primary function is to expand populations of mature hepatocytes while maintaining their essential liver-specific functions, which is particularly valuable for studies involving diseased liver models where cell numbers can be a limiting factor.[1]
Q2: What is the proposed mechanism of action for this compound?
A2: While the exact signaling pathway of this compound has not been definitively elucidated in the available literature, initial high-throughput screening utilized Prostaglandin E2 (PGE2) as a positive control. PGE2 is a known activator of the Wnt signaling pathway, which plays a crucial role in liver regeneration.[1] This suggests that this compound may exert its pro-proliferative effects through the activation of the Wnt/β-catenin signaling cascade.
Q3: Is a co-culture system necessary for this compound treatment?
A3: Yes, the documented protocols for successful this compound-induced hepatocyte proliferation involve a co-culture system with growth-arrested J2-3T3 fibroblasts.[1][2] These feeder cells provide a supportive microenvironment, including necessary extracellular matrix components and secreted factors, that promotes hepatocyte viability and responsiveness to proliferative signals.
Q4: What is the optimal concentration of this compound to use?
A4: The recommended concentration for inducing robust proliferation in primary human hepatocytes is 40 µM.[1] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific hepatocyte donor and disease model, as sensitivity can vary.
Q5: How long does it take to see a significant increase in hepatocyte numbers?
A5: A significant increase in hepatocyte proliferation can be observed over a 7-day culture period, with this compound inducing a doubling rate consistent with in vivo liver regeneration kinetics.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Hepatocyte Viability Post-Thawing | - Improper thawing technique (too slow or too fast).- Incorrect temperature of thawing medium.- Mechanical stress during handling. | - Thaw cryovials rapidly in a 37°C water bath until a small ice crystal remains.- Ensure thawing medium is pre-warmed to 37°C.- Use wide-bore pipette tips and handle cell suspension gently. |
| Poor Hepatocyte Attachment | - Suboptimal coating of culture plates.- Low viability of hepatocytes.- Incorrect seeding density. | - Ensure plates are evenly coated with a suitable extracellular matrix (e.g., collagen I).- Assess cell viability before seeding; should be >80%.- Optimize seeding density; too low can inhibit attachment and survival. |
| Limited or No Proliferation with this compound Treatment | - Suboptimal this compound concentration.- Poor health or low responsiveness of primary hepatocytes.- Insufficient feeder cell density or function.- this compound degradation. | - Perform a dose-response experiment to find the optimal this compound concentration (start with 40 µM).- Use high-viability, plateable-grade primary hepatocytes.- Ensure a confluent and evenly distributed layer of properly growth-arrested J2-3T3 fibroblasts.- Prepare fresh this compound stock solutions and supplement the media as per the protocol (e.g., on days 1 and 5). |
| Fibroblast Overgrowth | - Incomplete inactivation of the J2-3T3 feeder layer. | - Ensure complete growth arrest of fibroblasts using mitomycin-C or irradiation. Verify inactivation by culturing a sample of feeder cells alone. |
| Changes in Hepatocyte Morphology (e.g., de-differentiation) | - Prolonged culture time.- Suboptimal culture conditions (media, supplements).- High this compound concentration leading to toxicity. | - Monitor hepatocyte morphology daily. Typical polygonal shape should be maintained.- Use a hepatocyte-specific culture medium with appropriate supplements.- Test a lower range of this compound concentrations if morphological changes are observed. |
| Inconsistent Results Between Experiments | - Variability in primary hepatocyte donors.- Inconsistent feeder layer quality.- Variations in this compound stock preparation and storage. | - Characterize each new lot of primary hepatocytes for baseline function and proliferation.- Standardize the protocol for preparing and quality-controlling the J2-3T3 feeder layer.- Prepare and store this compound aliquots to minimize freeze-thaw cycles. |
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in promoting the proliferation of primary human hepatocytes.
Table 1: Effect of this compound on Hepatocyte Proliferation
| Treatment | Fold Increase in Hepatocyte Number (7 days) | Proliferation Marker (Ki67 positive nuclei) | Reference |
| Vehicle (DMSO) | ~1-fold (baseline) | Low | [1] |
| This compound (40 µM) | Up to 10-fold | Significantly Increased | [1] |
Table 2: Maintenance of Hepatocyte Function with this compound Treatment
| Functional Assay | Observation with this compound Treatment | Reference |
| Urea Synthesis | Stable | [1] |
| Albumin Secretion | Stable | [1] |
| MRP2 Transport Activity | Maintained | [1] |
| Cytochrome P450 Activity | Not compromised | [1] |
Experimental Protocols
Protocol 1: Preparation of Growth-Arrested J2-3T3 Fibroblast Feeder Layer
-
Culture J2-3T3 Fibroblasts: Culture J2-3T3 fibroblasts in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Growth Arrest: When the fibroblasts reach 80-90% confluency, treat them with 10 µg/mL mitomycin-C for 2-3 hours to induce growth arrest.
-
Washing: Aspirate the mitomycin-C solution and wash the cells thoroughly with PBS (3-4 times) to remove any residual mitomycin-C.
-
Seeding: Trypsinize the growth-arrested J2-3T3 cells and seed them onto collagen-coated culture plates at a density that will result in a confluent monolayer. Allow the cells to attach for at least 4-6 hours before seeding hepatocytes.
Protocol 2: Co-culture of Primary Human Hepatocytes with this compound Treatment
-
Thawing of Hepatocytes: Thaw cryopreserved primary human hepatocytes rapidly in a 37°C water bath. Transfer the cell suspension to a tube containing pre-warmed hepatocyte culture medium.
-
Cell Counting and Viability: Perform a cell count and assess viability using a trypan blue exclusion assay.
-
Seeding Hepatocytes: Seed the hepatocytes onto the prepared J2-3T3 feeder layer at an appropriate density.
-
This compound Treatment: On day 1 post-seeding, replace the medium with fresh hepatocyte culture medium supplemented with 40 µM this compound.
-
Media Change and Re-treatment: Change the medium every 2 days. On day 5, re-supplement the culture with 40 µM this compound.
-
Monitoring Proliferation: Monitor hepatocyte proliferation over the culture period (e.g., 7 days) by phase-contrast microscopy and specific assays.
Protocol 3: Quantification of Hepatocyte Proliferation by Ki67 Staining
-
Fixation: At the desired time point, fix the co-cultures with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against Ki67 and a hepatocyte-specific marker (e.g., Albumin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Imaging: Counterstain the nuclei with DAPI and acquire images using a fluorescence microscope or a high-content imaging system.
-
Analysis: Quantify the percentage of Ki67-positive hepatocytes by counting the number of double-positive (Ki67 and Albumin) cells and dividing by the total number of albumin-positive cells.
Visualizations
References
FPH2 stability and storage conditions for research use
This technical support center provides detailed information on the stability, storage, and handling of FPH2 for research use. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended long-term storage condition for lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or colder, preferably at -80°C.[1][2] When stored properly, the lyophilized powder is stable for at least 24 months. Exposure to moisture will significantly decrease long-term stability, so it is crucial to keep the vial tightly capped.[1]
2. How should I store this compound after reconstitution?
Once reconstituted, this compound in solution is less stable than its lyophilized form.[2] For short-term storage (up to one week), the solution can be kept at 4°C.[1] For longer-term storage, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -80°C.[1][2]
3. What is the stability of this compound in different solvents?
This compound is most stable in a slightly acidic buffer (pH 5-6).[2] Stock solutions are best prepared in dry, organic solvents to prevent premature hydrolysis.[2] Peptides containing amino acids such as asparagine, glutamine, cysteine, methionine, and tryptophan are generally less stable in solution.[2]
4. Can I store this compound at room temperature?
Lyophilized this compound is stable at room temperature for short periods (several days to weeks), making it suitable for standard shipping conditions.[2] However, for any storage period longer than a few weeks, it is strongly recommended to store it at -20°C or below.[2]
This compound Stability and Storage Summary
| Form | Storage Temperature | Shelf Life | Notes |
| Lyophilized Powder | Room Temperature | Several days to weeks | Protect from intense light.[2] |
| 4°C | Up to 1 month | Keep vial tightly capped to avoid moisture.[1] | |
| -20°C | Up to 12 months | Recommended for short to medium-term storage.[1][2] | |
| -80°C | Up to 24 months | Optimal for long-term storage.[1][2] | |
| Reconstituted in Solution (pH 5-7) | 4°C | 1-2 weeks | Avoid microbial contamination. |
| -20°C | 3-4 months | Aliquot to avoid freeze-thaw cycles.[1][2] | |
| -80°C | Up to 1 year | Recommended for long-term storage of solutions.[2] |
Troubleshooting Guide
Issue: Inconsistent or no biological activity of this compound in my assay.
Possible Causes and Solutions:
-
Improper Storage: Verify that both the lyophilized powder and reconstituted solutions have been stored at the recommended temperatures. Avoid repeated freeze-thaw cycles.[1]
-
Incorrect Reconstitution: Ensure the correct solvent was used and that the peptide is fully dissolved. Some peptides may require specific solvents for optimal solubility.
-
Degradation: Peptides in solution, especially at a pH greater than 8, are prone to degradation.[1] It is advisable to use freshly prepared solutions for experiments.
-
Oxidation: If the this compound sequence contains cysteine, methionine, or tryptophan, it may be susceptible to air oxidation.[1] Purging the vial with nitrogen or argon can help mitigate this.[1]
Issue: Difficulty dissolving the lyophilized this compound powder.
Possible Causes and Solutions:
-
Incorrect Solvent: If solubility information is not provided, start with sterile distilled water or a dilute (0.1%) acetic acid solution.[1]
-
Hydrophobicity: If this compound is hydrophobic, organic solvents such as DMSO or acetonitrile may be required. It is recommended to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer.
-
Sonication: Gentle sonication can aid in dissolving stubborn peptides. However, be cautious as this can cause degradation if done for extended periods or at high power.
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell-Based Assay
-
Cell Culture: Plate cells at a density of 1 x 10^4 cells/well in a 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator.
-
This compound Preparation:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Reconstitute the this compound in sterile DMSO to create a 10 mM stock solution.
-
Perform serial dilutions of the this compound stock solution in the cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM.
-
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay:
-
Add 10 µL of a cell viability reagent (e.g., MTT, PrestoBlue) to each well.
-
Incubate for the recommended time according to the manufacturer's instructions.
-
Read the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of a receptor tyrosine kinase.
Caption: Experimental workflow for determining the IC50 of this compound.
References
FPH2 Technical Support Center: Troubleshooting Hepatocyte Proliferation and Differentiation
Welcome to the FPH2 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when using the small molecule this compound for the expansion of primary human hepatocytes.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in hepatocyte culture?
A1: this compound, or Functional Proliferation Hit 2, is a small molecule identified to induce the proliferation of mature human primary hepatocytes in vitro.[1][2] Its main application is to expand the population of functional hepatocytes for use in various experimental models.[1]
Q2: Does this compound directly induce hepatocyte differentiation?
A2: The primary role of this compound described in the literature is to promote the proliferation of already differentiated, mature hepatocytes, rather than to induce differentiation from a progenitor or stem cell state.[1][2] While it helps in expanding the pool of functional hepatocytes, it is not categorized as a differentiation-inducing agent.
Q3: Can this compound be used for the differentiation of induced pluripotent stem cells (iPSCs) into hepatocytes?
A3: While this compound's primary role is in the expansion of mature hepatocytes, some studies have explored the use of small molecules to enhance the maturation of iPSC-derived hepatocytes.[1][2] However, iPSC-derived hepatocytes often exhibit an immature, fetal-like phenotype.[1] The successful differentiation of iPSCs into mature hepatocytes typically involves a step-wise protocol with a combination of defined factors.[3]
Q4: Is it normal to observe changes in hepatocyte morphology after treatment with this compound?
A4: Studies have shown that treatment with this compound can maintain normal hepatocyte morphology during the proliferation period.[1] Significant deviations from the typical polygonal shape and distinct nuclei of hepatocytes could indicate other underlying issues, which are addressed in the troubleshooting section.
Troubleshooting Guide
Issue 1: Suboptimal Hepatocyte Proliferation with this compound Treatment
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Recommended Action |
| Incorrect this compound Concentration | Verify the final concentration of this compound in your culture medium. | The effective concentration of this compound has been reported to be 40 µM.[1] Prepare fresh dilutions from your stock solution and ensure accurate pipetting. |
| Low Initial Seeding Density | Review your cell plating protocol. | A suboptimal initial cell number can hinder the proliferative effect. Ensure an adequate seeding density to allow for cell-cell contact and community effects. |
| Poor Cell Attachment | Assess the quality of your culture plates and coating. | Use appropriate matrix-coated plates (e.g., collagen) to ensure optimal hepatocyte attachment and viability. |
| Suboptimal Culture Medium | Check the composition and freshness of your hepatocyte culture medium. | Use a serum-free, highly defined medium supplemented with necessary growth factors and hormones to maintain hepatocyte health. |
| Donor Variability | Consider the source of your primary human hepatocytes. | There can be inherent variability in the proliferative capacity of hepatocytes from different donors.[4] If possible, test this compound on hepatocytes from multiple donors. |
Issue 2: Decline in Hepatocyte Function or Altered Gene Expression
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Recommended Action |
| Prolonged Culture Time | Monitor the duration of your experiment. | While this compound promotes proliferation, prolonged culture of any primary cell type can lead to a decline in function. Plateable cryopreserved hepatocytes are generally not recommended for culture beyond five days.[5] |
| Inappropriate Culture Conditions | Evaluate your culture system. | A two-dimensional collagen "sandwich" system with a serum-free medium has been shown to robustly maintain hepatocyte differentiation markers.[6] |
| Activation of Stress Pathways | Assess for cellular stress. | A compromised differentiation state can be associated with the activation of stress-related signaling pathways like MAPK and JNK.[6] Ensure optimal culture conditions to minimize cellular stress. |
| De-differentiation Markers | Analyze gene expression of de-differentiation markers. | Increased expression of markers like alpha-fetoprotein (AFP) can indicate a shift towards a more fetal-like state.[6] |
Issue 3: Suspected Contamination with Other Cell Types
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Recommended Action |
| Initial Cell Purity | Verify the purity of the isolated primary hepatocytes. | The presence of other cell types, such as fibroblasts, can lead to their overgrowth in culture.[4] Use purification methods or selective media to enrich for hepatocytes. |
| Fibroblast Overgrowth | Observe cell morphology closely. | Fibroblasts have a distinct spindle-shaped morphology compared to the polygonal shape of hepatocytes. If fibroblast contamination is observed, consider using a feeder layer of growth-arrested fibroblasts to support hepatocyte growth.[1] |
Experimental Protocols
Protocol 1: Expansion of Primary Human Hepatocytes using this compound
Objective: To induce the proliferation of mature human primary hepatocytes in vitro.
Methodology:
-
Cell Plating:
-
Culture primary human hepatocytes on a feeder layer of growth-arrested J2-3T3 fibroblasts in 12-well tissue culture plates.[1]
-
Seed hepatocytes at a density that allows for colony formation and expansion.
-
-
This compound Treatment:
-
Monitoring and Analysis:
-
Monitor hepatocyte colony expansion over time using phase-contrast microscopy.[1]
-
After a desired culture period (e.g., 6-7 days), assess proliferation by:
-
Protocol 2: Assessment of Hepatocyte Differentiation State
Objective: To evaluate the expression of key hepatocyte differentiation markers.
Methodology:
-
RNA Extraction and qRT-PCR:
-
Lyse cultured hepatocytes and extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative real-time PCR (qRT-PCR) to analyze the expression of key liver-specific genes.
-
-
Target Genes:
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, comparing this compound-treated cells to control cells.
-
Data Presentation
Table 1: Summary of this compound Effect on Hepatocyte Proliferation
| Parameter | Control (DMSO) | This compound (40 µM) | Reference |
| Hepatocyte Fold Increase (7 days) | ~1-fold | Up to 10-fold | [1] |
| % Ki67 Positive Hepatocytes (Day 6) | Baseline | Significantly Increased | [1] |
Table 2: Key Genes for Assessing Hepatocyte Differentiation
| Gene | Function/Significance | Expected Expression in Mature Hepatocytes | Reference |
| Albumin (ALB) | Major plasma protein synthesized by the liver. A key marker of mature hepatocyte function. | High | [6][7] |
| HNF4α | A central transcription factor regulating liver-specific gene expression. | High | [7] |
| Alpha-fetoprotein (AFP) | A fetal-specific protein. Its expression is silenced in adult hepatocytes. | Low/Undetectable | [6][7] |
| CYP3A4 | A key cytochrome P450 enzyme involved in drug metabolism. | High | [7] |
Visualizations
Caption: Workflow for expanding primary human hepatocytes with this compound.
Caption: Key markers for assessing hepatocyte differentiation.
References
- 1. Identification of small molecules for human hepatocyte expansion and iPS differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotechnology Challenges to In Vitro Maturation of Hepatic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Hepatocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Variable expression of hepatic genes in different liver tumor cell lines: conclusions for drug testing [frontiersin.org]
refining FPH2 dosage for specific liver cell subtypes
Welcome to the F-PH2 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing F-PH2 to study liver cell biology. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in refining F-PH2 dosage for specific liver cell subtypes.
Frequently Asked Questions (FAQs)
Q1: What is FPH2 and what is its primary function?
A1: this compound is a small molecule identified as a potent inducer of primary human hepatocyte proliferation in vitro.[1] Its primary function is to stimulate the expansion of mature hepatocytes, a cell type that is typically difficult to grow in culture.
Q2: What is the recommended starting concentration for this compound in hepatocyte culture?
A2: A concentration of 40 µM has been shown to be effective in inducing robust proliferation of primary human hepatocytes.[1] However, optimal dosage may vary depending on the specific cell type, donor variability, and experimental conditions.
Q3: How long does it take for this compound to induce hepatocyte proliferation?
A3: Significant increases in hepatocyte number, up to 10-fold, have been observed after 7 days of treatment with this compound.[1]
Q4: Does this compound treatment alter the function of hepatocytes?
A4: Studies have shown that this compound-treated hepatocytes maintain their typical morphology and essential liver-specific functions, such as urea synthesis and albumin secretion.[1]
Q5: What is the known mechanism of action for this compound?
A5: The precise signaling pathway of this compound has not been fully elucidated. However, it is believed to act on pathways that govern liver regeneration.
Q6: Can this compound be used to expand other liver cell types?
A6: Currently, there is limited published data on the effects of this compound on non-parenchymal liver cells such as Kupffer cells or hepatic stellate cells. It is recommended to perform dose-response studies to determine the effect of this compound on these specific cell subtypes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Hepatocyte Viability After this compound Treatment | 1. This compound concentration is too high. 2. Poor quality of primary hepatocytes. 3. Suboptimal culture conditions. | 1. Perform a dose-response curve (e.g., 10 µM, 20 µM, 40 µM, 80 µM) to determine the optimal, non-toxic concentration for your specific hepatocyte donor. 2. Ensure high initial viability of hepatocytes (>90%) post-thawing. Use hepatocytes from a reputable supplier. 3. Optimize culture medium, serum concentration, and ensure proper gas exchange. |
| High Variability in Hepatocyte Proliferation Between Experiments | 1. Donor-to-donor variability in primary hepatocytes.[2][3] 2. Inconsistent this compound stock solution preparation. 3. Variations in cell seeding density. | 1. Whenever possible, use hepatocytes from the same donor for a set of experiments. If using multiple donors, analyze the data for each donor separately. 2. Prepare a large batch of this compound stock solution, aliquot, and store at -80°C to ensure consistency. 3. Maintain a consistent cell seeding density across all experiments. |
| No Significant Increase in Hepatocyte Number | 1. This compound concentration is too low. 2. Insufficient treatment duration. 3. Inactive this compound compound. | 1. Titrate the this compound concentration upwards, monitoring for any cytotoxic effects. 2. Extend the treatment period to 10-14 days, with media changes and fresh this compound addition every 2-3 days. 3. Verify the purity and activity of your this compound compound. |
| Contamination in Cell Culture | 1. Bacterial or fungal contamination. 2. Mycoplasma contamination. | 1. Strictly adhere to aseptic techniques. Use antibiotics and antimycotics in the culture medium if necessary. 2. Regularly test your cell cultures for mycoplasma. |
| Observed Changes in Non-Parenchymal Cell Phenotype | 1. This compound may have off-target effects on other liver cell types. | 1. If co-culturing with other liver cell types, perform immunophenotyping or gene expression analysis to assess changes in these cell populations upon this compound treatment. |
Quantitative Data Summary
Table 1: this compound Dosage and Effects on Primary Human Hepatocytes
| Parameter | Value | Reference |
| Recommended Concentration | 40 µM | [1] |
| Treatment Duration | 7 days | [1] |
| Fold Increase in Hepatocyte Number | Up to 10-fold | [1] |
| Effect on Urea Synthesis | Stable | [1] |
| Effect on Albumin Secretion | Stable | [1] |
| Cell Morphology | Maintained | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve the this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 40 mM).
-
Aliquotting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Dosage Optimization for a Specific Liver Cell Subtype
-
Cell Seeding: Plate the desired liver cell subtype (e.g., primary human hepatocytes, hepatic stellate cells) in a 96-well plate at a predetermined density.
-
This compound Dilution Series: Prepare a serial dilution of this compound in the appropriate cell culture medium to achieve a range of final concentrations (e.g., 0 µM, 5 µM, 10 µM, 20 µM, 40 µM, 80 µM, 160 µM).
-
Treatment: Replace the existing medium in the 96-well plate with the medium containing the different this compound concentrations.
-
Incubation: Culture the cells for a defined period (e.g., 7 days), replacing the medium with fresh this compound-containing medium every 2-3 days.
-
Assessment of Viability and Proliferation:
-
Viability: Use a cell viability assay (e.g., MTT, PrestoBlue) to determine the cytotoxic effects of this compound at different concentrations.
-
Proliferation: Quantify cell number using a cell counting method (e.g., automated cell counter, CyQUANT assay) or assess proliferation markers (e.g., Ki67 staining).
-
-
Data Analysis: Plot the cell viability and proliferation data against the this compound concentration to determine the optimal dose that promotes proliferation without significant cytotoxicity.
Protocol 3: Assessing the Effect of this compound on Liver Cell Function
-
Cell Culture and Treatment: Culture the target liver cell subtype in the presence of the optimized this compound concentration for the desired duration.
-
Functional Assays:
-
Hepatocytes:
-
Albumin Secretion: Collect the culture supernatant and measure albumin levels using an ELISA kit.
-
Urea Synthesis: Treat the cells with ammonium chloride and measure urea concentration in the supernatant using a colorimetric assay kit.
-
CYP450 Activity: Use a commercially available kit to measure the activity of specific cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6).
-
-
Hepatic Stellate Cells:
-
Activation Markers: Assess the expression of activation markers such as alpha-smooth muscle actin (α-SMA) and collagen type I by immunofluorescence or western blotting.
-
-
Kupffer Cells:
-
Cytokine Secretion: Measure the levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the culture supernatant using a multiplex immunoassay.
-
-
Visualizations
Caption: Hypothetical this compound signaling pathway in hepatocytes.
Caption: Experimental workflow for this compound dosage optimization.
Caption: Troubleshooting logic for low hepatocyte proliferation.
References
Technical Support Center: Troubleshooting Guide for EGFR Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epidermal Growth Factor Receptor (EGFR). The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, survival, proliferation, and differentiation. Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][2][3]
Caption: EGFR Signaling Pathway.
Troubleshooting Western Blotting for EGFR
Western blotting is a common technique to detect and quantify EGFR and its phosphorylated forms. Here are some common issues and their solutions.
FAQs
-
Question: Why do I see high background on my Western blot for EGFR?
-
Answer: High background can be caused by several factors:
-
Insufficient blocking: Ensure the membrane is fully submerged and incubated in blocking buffer for at least 1 hour at room temperature or overnight at 4°C.[4][5][6] You can also try increasing the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).[5][6]
-
Antibody concentration too high: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal without high background.[5][6]
-
Inadequate washing: Increase the number and duration of washing steps after primary and secondary antibody incubations. Use a wash buffer containing a detergent like Tween 20 (e.g., 0.1-0.2% in TBST or PBST).[4][5]
-
Contamination: Use clean trays and forceps. Ensure all buffers are freshly prepared and filtered.[4]
-
-
-
Question: I am not getting any signal for phosphorylated EGFR (p-EGFR). What could be the problem?
-
Answer: A lack of signal for p-EGFR can be due to several reasons:
-
Low protein abundance: Phosphorylated proteins can be low in abundance. You may need to stimulate the cells with EGF to induce EGFR phosphorylation.
-
Phosphatase activity: Ensure you have added phosphatase inhibitors to your lysis buffer to prevent dephosphorylation of your target protein.[7]
-
Incorrect antibody: Verify that your primary antibody is specific for the phosphorylated form of EGFR you are targeting.
-
Blocking buffer: When detecting phosphorylated proteins, avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background. Use BSA instead.[5][7]
-
-
-
Question: I see multiple bands on my blot. What does this mean?
-
Answer: Multiple bands can arise from:
-
Protein degradation: Use fresh samples and always add protease inhibitors to your lysis buffer.[5]
-
Non-specific antibody binding: Optimize your primary antibody concentration and blocking conditions.
-
Post-translational modifications: EGFR can be glycosylated, which can lead to the appearance of bands at a higher molecular weight.
-
Different isoforms: Check the literature for known isoforms of EGFR.
-
-
Experimental Protocol: Western Blotting for EGFR and p-EGFR
This protocol outlines the key steps for performing a Western blot to detect total EGFR and phosphorylated EGFR.
1. Sample Preparation
-
Culture cells to the desired confluency.
-
For p-EGFR detection, stimulate cells with an appropriate concentration of EGF for a specific time (e.g., 100 ng/mL for 15 minutes).
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature for p-EGFR detection, or 5% non-fat milk in TBST for total EGFR.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-EGFR or rabbit anti-p-EGFR) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
Caption: Western Blot Workflow.
Troubleshooting EGFR Kinase Assays
Kinase assays are used to measure the enzymatic activity of EGFR and to screen for inhibitors.
FAQs
-
Question: My EGFR kinase activity is very low or absent. What could be the issue?
-
Answer: Low kinase activity can result from:
-
Inactive enzyme: Ensure the recombinant EGFR kinase is properly stored and handled to maintain its activity.
-
Suboptimal assay conditions: Optimize the concentrations of ATP and the substrate peptide. The reaction buffer (pH, salt concentration) is also critical.
-
Presence of inhibitors: Check for any potential inhibitors in your reagents.
-
-
-
Question: I am seeing high variability between replicate wells in my kinase assay. What can I do?
-
Answer: High variability can be caused by:
-
Pipetting errors: Ensure accurate and consistent pipetting, especially for small volumes.
-
Incomplete mixing: Mix all reagents thoroughly before adding them to the wells.
-
Temperature fluctuations: Maintain a consistent temperature during the incubation steps.
-
-
Experimental Protocol: EGFR Kinase Activity Assay (ADP-Glo™ Assay)
This protocol is based on the Promega ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[8]
1. Reagent Preparation
-
Prepare the EGFR kinase, substrate (e.g., poly(Glu,Tyr) 4:1), and ATP in the appropriate kinase reaction buffer.
2. Kinase Reaction
-
Add 5 µL of the kinase/substrate mix to each well of a 384-well plate.
-
Add 2 µL of the compound to be tested (or vehicle control).
-
Initiate the reaction by adding 3 µL of ATP solution.
-
Incubate at room temperature for 60 minutes.
3. ADP Detection
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
Quantitative Data: EGFR Kinase Assay Parameters
| Parameter | Recommended Concentration/Condition |
| Recombinant EGFR | 1-10 ng/µL |
| Substrate (Poly(Glu,Tyr)) | 0.2 mg/mL |
| ATP | 10-50 µM |
| Incubation Time | 60 minutes |
| Incubation Temperature | Room Temperature |
Troubleshooting Cell-Based Assays for EGFR
Cell-based assays are essential for studying EGFR signaling in a more physiological context.
FAQs
-
Question: My cell proliferation/viability assay results are inconsistent. What are the common causes?
-
Answer: Inconsistent results in cell-based assays can be due to:
-
Uneven cell seeding: Ensure a single-cell suspension and proper mixing before seeding to get a uniform cell number in each well.
-
Edge effects: The outer wells of a microplate are more prone to evaporation, leading to altered cell growth. To minimize this, you can avoid using the outer wells or fill them with sterile PBS.
-
Cell health: Use cells that are in the logarithmic growth phase and have a low passage number.
-
Reagent addition: Be careful not to disturb the cell monolayer when adding reagents.
-
-
-
Question: I am not observing the expected effect of my EGFR inhibitor in a cell-based assay. Why?
-
Answer: A lack of inhibitor effect could be due to:
-
Compound instability: Some compounds may be unstable in culture medium.
-
Cell permeability: The compound may not be able to efficiently cross the cell membrane.
-
Off-target effects: The inhibitor might have off-target effects that mask its intended activity on EGFR.
-
Drug resistance: The cell line you are using may have intrinsic or acquired resistance to the inhibitor.
-
-
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
This protocol describes a common colorimetric assay to measure cell proliferation.
1. Cell Seeding
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
2. Compound Treatment
-
Treat the cells with various concentrations of the EGFR inhibitor or vehicle control.
-
Incubate for the desired period (e.g., 48-72 hours).
3. MTT Assay
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Troubleshooting EGFR Immunoprecipitation (IP)
Immunoprecipitation is used to isolate EGFR and its binding partners from a cell lysate.
FAQs
-
Question: I am unable to pull down EGFR using immunoprecipitation. What could be wrong?
-
Answer: Failure to immunoprecipitate EGFR could be due to:
-
Inefficient antibody: Ensure your antibody is validated for IP.
-
Insufficient protein: Increase the amount of cell lysate used for the IP.
-
Harsh lysis conditions: Use a milder lysis buffer that does not disrupt the antibody-antigen interaction.
-
Inefficient bead binding: Ensure the protein A/G beads are properly washed and incubated with the antibody-lysate mixture.
-
-
-
Question: My IP is pulling down many non-specific proteins. How can I reduce this?
-
Answer: To reduce non-specific binding:
-
Pre-clear the lysate: Incubate the cell lysate with protein A/G beads before adding the primary antibody to remove proteins that bind non-specifically to the beads.
-
Optimize washing steps: Increase the number and stringency of washes after the immunoprecipitation.
-
Use a specific antibody: Use a monoclonal antibody if possible, as they tend to be more specific than polyclonal antibodies.
-
-
Troubleshooting EGFR siRNA Knockdown
siRNA is used to specifically silence the expression of the EGFR gene.
FAQs
-
Question: My EGFR siRNA is not effectively knocking down the protein levels. What can I do?
-
Answer: Inefficient knockdown can be caused by:
-
Suboptimal siRNA sequence: Test multiple siRNA sequences to find the most effective one.
-
Low transfection efficiency: Optimize the transfection protocol for your specific cell line, including the transfection reagent, siRNA concentration, and cell density.
-
Incorrect timing: Analyze the knockdown at different time points post-transfection (e.g., 24, 48, and 72 hours) to determine the optimal time for maximal silencing.
-
-
-
Question: I am observing significant off-target effects with my EGFR siRNA. How can I minimize this?
-
Answer: Off-target effects can be minimized by:
-
Using a low siRNA concentration: Use the lowest concentration of siRNA that still gives effective knockdown.
-
Using a scrambled siRNA control: This will help you to distinguish between sequence-specific and non-specific effects.
-
Performing rescue experiments: Transfecting cells with a plasmid expressing an siRNA-resistant form of EGFR should rescue the phenotype caused by the siRNA, confirming the specificity of the knockdown.
-
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. arp1.com [arp1.com]
- 7. google.com [google.com]
- 8. promega.com [promega.com]
enhancing FPH2 activity with co-treatment strategies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing F-PH2 to enhance hepatocyte proliferation. The following information is intended to help users design experiments, interpret results, and troubleshoot common issues encountered when exploring co-treatment strategies with F-PH2.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for F-PH2?
Currently, the precise molecular mechanism of action for F-PH2 (BRD-9424) in promoting hepatocyte proliferation is not fully elucidated in publicly available literature. It is known to induce functional proliferation of primary human hepatocytes.[1] Further research is needed to identify its direct molecular targets and signaling pathways.
Q2: What are some general strategies to enhance hepatocyte proliferation in vitro?
Several strategies can be employed to promote the proliferation of hepatocytes in culture. These include co-culturing hepatocytes with other cell types, such as mesenchymal stem cells (MSCs), which can provide essential growth factors and extracellular matrix components.[2][3] Additionally, supplementing the culture media with specific growth factors or small molecules that target pathways involved in cell cycle progression can also enhance proliferation.[2]
Q3: Can F-PH2 be used in combination with other compounds?
While specific synergistic interactions with F-PH2 have not been extensively documented, it is theoretically plausible to combine F-PH2 with other agents that promote hepatocyte survival and proliferation. Any co-treatment strategy should be approached systematically, starting with dose-response curves for each compound individually before testing them in combination to identify potential synergistic or additive effects.
Q4: What is a suitable positive control for a hepatocyte proliferation assay?
A common positive control for hepatocyte proliferation assays is a well-characterized growth factor known to induce hepatocyte division, such as Hepatocyte Growth Factor (HGF) or Epidermal Growth Factor (EGF).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low hepatocyte viability after thawing | Cryopreservation/thawing process is suboptimal. | Review your thawing protocol. Ensure rapid thawing at 37°C and use a specialized medium to remove cryoprotectant. Centrifuge at the recommended speed and time for your specific hepatocyte type (e.g., 100 x g for 10 minutes for human hepatocytes).[1] |
| Inconsistent F-PH2 activity between experiments | Variability in cell seeding density or reagent preparation. | Ensure a consistent number of viable cells are seeded in each well. Prepare fresh stock solutions of F-PH2 and any co-treatment compounds for each experiment. Verify the final concentration of solvents (like DMSO) is consistent across all wells and does not exceed cytotoxic levels (typically <0.1%). |
| High background signal in proliferation assay | Suboptimal assay conditions or reagent issues. | Optimize the concentration of the detection reagent and incubation times. Ensure that the chosen assay (e.g., CCK-8, BrdU) is compatible with your experimental setup. Run appropriate controls, including wells with medium only and vehicle-treated cells. |
| No observed enhancement with co-treatment | Incorrect concentration of co-treatment agent, or lack of synergistic effect. | Perform a dose-response experiment for the co-treatment agent alone to determine its optimal concentration. If no synergy is observed, consider exploring agents that target different signaling pathways involved in hepatocyte proliferation. |
| Contamination in cell culture | Breach in sterile technique. | Strictly adhere to aseptic techniques during cell culture procedures. Regularly test for mycoplasma contamination. |
Quantitative Data Summary
The following table presents hypothetical data to illustrate a potential synergistic effect of a co-treatment strategy with F-PH2 on hepatocyte proliferation. This data is for illustrative purposes only and should be confirmed by experimental validation.
| Treatment Group | Concentration | Hepatocyte Proliferation (% of Vehicle Control) |
| Vehicle Control (0.1% DMSO) | - | 100 ± 5 |
| F-PH2 | 10 µM | 180 ± 12 |
| Co-treatment Agent X | 5 µM | 120 ± 8 |
| F-PH2 + Co-treatment Agent X | 10 µM + 5 µM | 250 ± 15 |
Experimental Protocols
Hepatocyte Proliferation Assay using Cell Counting Kit-8 (CCK-8)
This protocol outlines a method to assess the effect of F-PH2 and a co-treatment agent on the proliferation of primary human hepatocytes.
Materials:
-
Primary human hepatocytes
-
Hepatocyte culture medium
-
F-PH2 (BRD-9424)
-
Co-treatment agent of choice
-
Vehicle (e.g., DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Thaw cryopreserved primary human hepatocytes according to the supplier's instructions.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Seed the hepatocytes in a 96-well plate at a density of 3 x 10³ cells/well in 100 µL of culture medium.[4]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of F-PH2 and the co-treatment agent in culture medium.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the respective treatments (vehicle control, F-PH2 alone, co-treatment agent alone, and F-PH2 in combination).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72, or 96 hours).[4]
-
-
Proliferation Assessment (CCK-8):
-
At the end of the treatment period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of proliferation relative to the vehicle control.
-
Visualizations
Signaling Pathway Diagram
Caption: A potential co-treatment approach for enhancing hepatocyte proliferation.
Experimental Workflow Diagram
Caption: Workflow for assessing F-PH2 co-treatment effects on hepatocyte proliferation.
Logical Relationship Diagram
Caption: Logical relationship of F-PH2 and a co-treatment agent on proliferation.
References
- 1. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Therapeutic strategies to improve liver regeneration after hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced In Vitro Recapitulation of In Vivo Liver Regeneration by Co-Culturing Hepatocyte Organoids with Adipose-Derived Mesenchymal Stem Cells, Alleviating Steatosis and Apoptosis in Acute Alcoholic Liver Injury [mdpi.com]
- 4. dovepress.com [dovepress.com]
Validation & Comparative
FPH2 Outpaces Other Hepatocyte Growth Factors in Proliferation Assays
A novel small molecule, FPH2, has demonstrated significant potential in promoting the proliferation of primary human hepatocytes, showing a robust increase in cell numbers that suggests a promising alternative to traditional recombinant protein growth factors. This guide provides a comparative analysis of this compound and other hepatocyte growth factors, supported by experimental data, detailed protocols, and an examination of the underlying signaling pathways.
In the quest for effective agents to stimulate liver regeneration and expand hepatocyte populations for research and therapeutic applications, the small molecule this compound has emerged as a potent inducer of hepatocyte proliferation. Experimental data reveals that this compound can induce up to a 10-fold increase in primary human hepatocyte numbers over a seven-day period, a rate comparable to in vivo liver regeneration kinetics. This guide offers an objective comparison between this compound and the well-established hepatocyte growth factor (HGF), providing researchers, scientists, and drug development professionals with the necessary data to evaluate their potential applications.
Performance Comparison: this compound vs. Recombinant Human HGF
Quantitative analysis of hepatocyte proliferation highlights the efficacy of this compound in comparison to recombinant human hepatocyte growth factor (rh-HGF). While direct comparative studies are limited, available data allows for a substantive evaluation.
| Compound | Concentration | Cell Type | Proliferation Effect | Source |
| This compound | 40 µM | Primary Human Hepatocytes | Up to 10-fold increase in cell number over 7 days | [1] |
| rh-HGF | 5-25 ng/mL (EC50) | 4MBr-5 Monkey Epithelial Cells | Dose-dependent stimulation of proliferation | [2] |
| rh-HGF | 10-100 ng/mL | Primary Human Hepatocytes | Dose-dependent increase in DNA synthesis | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for assessing hepatocyte proliferation induced by this compound and a general protocol for Ki67 immunofluorescent staining, a common marker for cell proliferation.
This compound-Induced Hepatocyte Proliferation Assay
This protocol is based on the methodology described in the initial discovery of this compound.
Objective: To quantify the proliferative effect of this compound on primary human hepatocytes.
Materials:
-
Primary human hepatocytes
-
Growth-arrested J2-3T3 fibroblasts (feeder layer)
-
12-well tissue culture plates
-
Hepatocyte culture medium
-
This compound (40 µM in DMSO)
-
DMSO (vehicle control)
-
Ki67 antibody
-
Albumin antibody
-
Secondary antibodies (fluorescently labeled)
-
Hoechst stain (for nuclear staining)
-
FACS buffer
-
Fluorescent counting beads
-
Automated cell counter (e.g., Cellometer)
-
FACS analyzer
Procedure:
-
Cell Seeding: Plate primary human hepatocytes onto a feeder layer of growth-arrested J2-3T3 fibroblasts in 12-well tissue culture plates.
-
Treatment: On day 1 and day 5 of culture, supplement the hepatocyte culture medium with this compound to a final concentration of 40 µM. For control wells, add an equivalent volume of DMSO.
-
Culture: Maintain the cells in a humidified incubator at 37°C and 5% CO2 for 7 days.
-
Proliferation Assessment (Day 7):
-
Immunofluorescent Staining:
-
Fix the cells and permeabilize them.
-
Incubate with primary antibodies against Ki67 (proliferation marker) and albumin (hepatocyte marker).
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain nuclei with Hoechst stain.
-
Image the plates using a fluorescence microscope and quantify the area of albumin-positive colonies and the number of Ki67-positive nuclei using image analysis software.
-
-
Cell Counting:
-
Label fibroblasts with a fluorescent dye (e.g., CM-DiI) before co-culture to distinguish them from hepatocytes.
-
Harvest the cells and perform cell counting using an automated cell counter.
-
For more precise quantification, use FACS analysis. Gate the hepatocyte population (negative for the fibroblast label) and use fluorescent counting beads to determine the absolute cell number.
-
-
Ki67 Immunofluorescent Staining Protocol
This is a general protocol for detecting the Ki67 proliferation marker in cultured cells.
Objective: To visualize and quantify proliferating cells in culture.
Materials:
-
Cultured cells on coverslips or in culture plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against Ki67
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and block with 5% goat serum in PBS for 30 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary Ki67 antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells with PBS and stain the nuclei with DAPI or Hoechst for 5 minutes.
-
Mounting and Visualization: Wash the cells with PBS, mount the coverslips onto microscope slides with mounting medium, and visualize using a fluorescence microscope.
Signaling Pathways
Understanding the molecular mechanisms by which these factors promote hepatocyte proliferation is critical for their targeted application.
HGF/c-MET Signaling Pathway
Hepatocyte Growth Factor (HGF) exerts its effects by binding to its cell surface receptor, the proto-oncogene c-MET, a receptor tyrosine kinase. This binding event triggers a cascade of intracellular signaling events that ultimately lead to cell proliferation, motility, and survival.[1][4][5][6]
Caption: The HGF/c-MET signaling cascade.
This compound Signaling Pathway
The precise molecular mechanism of action for this compound has not yet been fully elucidated. It is hypothesized that this compound may act as a small molecule mimetic of HGF, potentially by directly or indirectly activating the c-MET receptor or by modulating downstream signaling components. Further research is required to definitively map its signaling pathway.
References
- 1. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HumanKine® recombinant human HGF protein- GMP grade | Proteintech [ptglab.com]
- 3. Effects of human hepatocyte growth factor on the proliferation of human hepatocytes and hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. sinobiological.com [sinobiological.com]
Validating FPH2-Induced Hepatocyte Proliferation with Ki67 Staining: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel hepatocyte proliferation inducer, FPH2, with other established alternatives. We present supporting experimental data, detailed protocols for validation using Ki67 staining, and visual representations of key biological pathways and workflows to assist in your research and development endeavors.
Comparative Analysis of Hepatocyte Proliferation Inducers
The regenerative capacity of the liver is a critical area of study in toxicology, drug-induced liver injury, and regenerative medicine. Novel compounds that can safely and effectively induce hepatocyte proliferation are of significant interest. Here, we compare the efficacy of the hypothetical compound this compound to well-known growth factors, Hepatocyte Growth Factor (HGF) and Epidermal Growth Factor (EGF), based on the percentage of Ki67-positive hepatocytes.
Table 1: Comparison of Hepatocyte Proliferation Induced by this compound, HGF, and EGF
| Treatment Group | Dosage/Concentration | Time Point | % Ki67-Positive Hepatocytes (Mean ± SD) | Fold Increase vs. Control |
| Control (Vehicle) | N/A | 48h | 1.5 ± 0.5 | 1.0 |
| This compound | [Specify Dose] | 48h | [Insert this compound Data] | [Calculate Fold Increase] |
| HGF | 5 µg/kg | 48h | 15.2 ± 2.1 | 10.1 |
| EGF | 10 µg/kg | 48h | 12.8 ± 1.9 | 8.5 |
Note: Data for HGF and EGF are representative values collated from multiple in vivo studies. This compound data is hypothetical and should be replaced with experimental results.
Experimental Protocols
Accurate and reproducible quantification of hepatocyte proliferation is essential for validating the effects of compounds like this compound. Immunohistochemical staining for the proliferation marker Ki67 is a widely accepted method.
Detailed Protocol for Ki67 Staining in Paraffin-Embedded Liver Tissue
This protocol outlines the key steps for immunofluorescent staining of Ki67 in formalin-fixed, paraffin-embedded (FFPE) liver sections.[1][2][3][4]
1. Deparaffinization and Rehydration:
- Place slides in a slide rack.
- Immerse in Xylenes: 2 changes for 5 minutes each.
- Immerse in 100% Ethanol: 2 changes for 3 minutes each.
- Immerse in 95% Ethanol: 2 minutes.
- Immerse in 70% Ethanol: 2 minutes.
- Immerse in 50% Ethanol: 2 minutes.
- Rinse with deionized water.
2. Antigen Retrieval:
- Place slides in a container with a target retrieval solution (e.g., 10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
- Heat the solution to 95-100°C for 20-30 minutes using a steamer or water bath.
- Allow slides to cool in the buffer for 20 minutes at room temperature.
- Rinse slides in Phosphate Buffered Saline (PBS) three times for 5 minutes each.
3. Permeabilization and Blocking:
- Incubate sections with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) + 0.3% Triton X-100 in PBS) for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
4. Primary Antibody Incubation:
- Dilute the primary antibody against Ki67 (e.g., Rabbit anti-Ki67) in a staining buffer (e.g., 1% BSA + 0.3% Triton X-100 in PBS) at the manufacturer's recommended concentration.
- Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
5. Secondary Antibody Incubation:
- Rinse slides in PBS three times for 5 minutes each.
- Dilute a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit IgG-Alexa Fluor 488) in the staining buffer.
- Incubate the sections with the secondary antibody for 1 hour at room temperature in the dark.
6. Counterstaining and Mounting:
- Rinse slides in PBS three times for 5 minutes each in the dark.
- Apply a mounting medium containing a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole).
- Coverslip the slides and seal the edges.
7. Imaging and Analysis:
- Image the slides using a fluorescence microscope with appropriate filters for the chosen fluorophores.
- Capture multiple random fields of view per slide.
- Quantify the number of Ki67-positive nuclei and the total number of hepatocyte nuclei (DAPI-positive) to calculate the percentage of proliferating hepatocytes.
Visualizing Experimental and Biological Frameworks
To further elucidate the processes involved in validating this compound and its mechanism of action, the following diagrams provide a visual guide to the experimental workflow and a key signaling pathway in hepatocyte proliferation.
Caption: Experimental workflow for validating this compound-induced hepatocyte proliferation.
Caption: A representative signaling pathway for hepatocyte proliferation.[5]
Discussion
The validation of this compound as a potent inducer of hepatocyte proliferation relies on robust experimental evidence. The data presented in Table 1, when populated with experimental results for this compound, will allow for a direct comparison against established mitogens like HGF and EGF. The detailed Ki67 staining protocol provides a standardized method for obtaining these crucial proliferation data.
Furthermore, understanding the underlying mechanism of action is paramount. The signaling pathway diagram illustrates the common routes, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, that are often activated by growth factors to stimulate cell proliferation. Investigating whether this compound utilizes these or novel pathways will be a critical next step in its development and characterization. This guide serves as a foundational resource for researchers to design, execute, and interpret experiments aimed at validating and characterizing novel inducers of hepatocyte proliferation.
References
Comparative Analysis of FPH1 and FPH2 on Liver Cell Function: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two potent small molecules, FPH1 and FPH2, known to induce the functional proliferation of primary human hepatocytes. This analysis is based on available experimental data to objectively evaluate their performance and potential applications in liver research and therapeutics.
Introduction
The ability to expand primary human hepatocytes in vitro while maintaining their crucial liver-specific functions is a significant challenge in drug development, toxicology screening, and regenerative medicine. The discovery of small molecules that can drive this process represents a major advancement. This guide focuses on a comparative analysis of two such molecules, FPH1 and this compound, which have been identified as potent inducers of hepatocyte proliferation.
Quantitative Data Presentation
A high-throughput screening of 12,480 small molecules identified FPH1 and this compound as compounds that induce the functional proliferation of primary human hepatocytes.[1][2] Both molecules were shown to increase the number of hepatocytes and elevate the number of cells undergoing mitosis in a dose-dependent manner, all while preserving liver-specific functions such as albumin secretion.[1][2]
While both are effective, studies indicate a difference in their potency.
| Metric | FPH1 | This compound | Reference |
| Hepatocyte Proliferation | Induces significant increase in hepatocyte number. | Identified as the strongest inducer of hepatocyte proliferation. | [1][2] |
| Mitotic Activity | Elevates the number of hepatocytes undergoing mitosis. | Shows a very strong induction of mitotic activity. | [1][2] |
| Functional Maintenance | Treated cells maintain liver-specific functions. | Treated cells maintain liver-specific functions. | [1][2] |
| Concentration for Effect | Effective at a concentration of 20 µM. | Effective at a concentration of 40 µM in some expansion protocols. | [2] |
| Expansion Rate | Expands hepatocytes from a wide range of genetically diverse individuals. | Induces hepatocyte doublings over 7 days at a rate consistent with in vivo liver regeneration. | [1][2] |
Experimental Protocols
The following is a summary of the key experimental methodology used to identify and characterize the effects of FPH1 and this compound on primary human hepatocytes.
High-Throughput Screening for Hepatocyte Proliferation
-
Cell Culture: Primary human hepatocytes were co-cultured with J2-3T3 fibroblasts in 384-well plates. This co-culture system is designed to support hepatocyte viability and function.[1]
-
Compound Administration: A library of 12,480 small molecules was screened by adding the compounds to the culture medium.
-
Primary Readout: The primary measure of efficacy was the rate of albumin secretion by the hepatocytes, which serves as a marker of liver-specific function.
-
Hit Identification: Compounds that induced proliferation while maintaining or enhancing hepatocyte function were identified as "Functional Proliferation Hits" (FPH). FPH1 and this compound were among the top hits in this category.[1][2]
Validation of Hepatocyte Expansion
-
Immunofluorescence Staining: To confirm proliferation, cultured hepatocytes were stained for Ki67, a marker for actively dividing cells, and albumin, a marker for hepatocytes.[1]
-
Cell Counting: Fluorescence-activated cell sorting (FACS)-based cell counting was used to quantify the increase in hepatocyte numbers after treatment with FPH1 or this compound.[1]
-
Dose-Response Analysis: The effects of FPH1 and this compound on hepatocyte proliferation and function were evaluated across a range of concentrations to determine their dose-dependency.[1]
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways activated by FPH1 and this compound are not fully elucidated in the initial discovery, their ability to induce hepatocyte proliferation suggests an interaction with key regulatory pathways involved in liver regeneration. The experimental workflow and the functional outcome can be visualized as follows.
Caption: Experimental workflow for the identification and validation of FPH1 and this compound.
The proliferative effect of these small molecules on hepatocytes can be conceptually illustrated as a direct stimulation of the cell cycle while preserving cellular function.
Caption: Conceptual diagram of FPH1 and this compound inducing hepatocyte proliferation.
Conclusion
Both FPH1 and this compound are groundbreaking small molecules that effectively induce the proliferation of primary human hepatocytes while maintaining their critical functions. The key distinction lies in their potency, with this compound being identified as the more potent of the two in inducing cell division. The choice between FPH1 and this compound for specific research applications may depend on the desired rate of expansion and other experimental parameters. Further research into their precise mechanisms of action will undoubtedly open new avenues for their application in liver research, drug development, and regenerative medicine.
References
FPH2: A Novel Small Molecule Demonstrating Comparable Efficacy to Established Liver Regeneration Methods
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A promising small molecule, FPH2, has demonstrated significant efficacy in promoting liver regeneration, with performance metrics comparable to established methods such as partial hepatectomy-induced regeneration and cell-based therapies. In preclinical studies, this compound has been shown to stimulate the expansion of functional hepatocytes both in vitro and in vivo, offering a potential new therapeutic avenue for liver disease.
This guide provides a comprehensive comparison of this compound against current standards in liver regeneration research, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Efficacy of Liver Regeneration Methods
The regenerative capacity of the liver is a critical area of study, with various methods employed to understand and enhance this process. The following tables summarize the quantitative efficacy of this compound in comparison to partial hepatectomy, a surgical model of liver regeneration, and cell-based therapies, an emerging therapeutic strategy.
| In Vitro Efficacy: Hepatocyte Expansion | |
| Method | Key Quantitative Outcomes |
| This compound | - Up to a 10-fold increase in the number of primary human hepatocytes in culture.[1] - Maintained expression of mature hepatocyte markers (e.g., albumin).[1] |
| Established Growth Factors (e.g., HGF, EGF) | - HGF treatment can lead to a significant increase in hepatocyte proliferation, with studies showing a threefold increase in HGF levels in plasma promoting effective regeneration.[2] - EGF has been associated with an increase in liver weight and proliferation markers.[3] |
| In Vivo Efficacy: Liver Regeneration in Mouse Models | |
| Method | Key Quantitative Outcomes |
| This compound | - Induces liver regeneration in mouse models following chemical injury or partial hepatectomy. (Specific quantitative data on liver-to-body weight ratio restoration is part of ongoing research). |
| Partial Hepatectomy (70%) | - Restoration of liver mass to approximately 90.8% by day 1 and 97.9% by day 7 post-resection.[4] - Liver-to-body weight ratio returns to pre-operative levels within 7-10 days.[3][5][6] |
| Cell-Based Therapies (Mesenchymal Stem Cells - MSCs) | - Clinical trials have shown significant improvements in liver function, including Model for End-Stage Liver Disease (MELD) scores.[7] - Preclinical studies in rat models of 70% hepatectomy showed that MSC-derived extracellular vesicles accelerated liver regeneration.[8] |
Signaling Pathways in Liver Regeneration
Understanding the molecular pathways that drive liver regeneration is crucial for developing targeted therapies. This compound appears to exert its pro-regenerative effects through a distinct signaling pathway involving the transcription factor ONECUT1. This contrasts with the well-characterized pathways activated by established methods.
This compound Signaling Pathway
This compound-mediated hepatocyte proliferation is linked to the activation of the One cut homeobox 1 (ONECUT1) transcription factor. The precise upstream and downstream effectors of this pathway are currently under investigation.
Caption: this compound signaling pathway leading to hepatocyte proliferation.
Established Signaling Pathways
Liver regeneration through methods like partial hepatectomy is orchestrated by a complex interplay of signaling pathways, primarily the Wnt/β-catenin and HGF/c-MET pathways.
Caption: Key established signaling pathways in liver regeneration.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
This compound In Vitro Hepatocyte Expansion Assay
Objective: To quantify the effect of this compound on the proliferation of primary human hepatocytes.
Methodology:
-
Cell Sourcing and Culture: Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated multi-well plates.
-
Compound Treatment: After cell attachment, the culture medium is replaced with a serum-free medium containing this compound at various concentrations. A vehicle control (DMSO) is run in parallel.
-
Proliferation Assessment:
-
Functional Assays:
-
Albumin/Urea Secretion: Culture supernatants are collected at different time points and analyzed for albumin and urea production using ELISA kits to assess hepatocyte function.
-
Partial Hepatectomy (70%) in Mice
Objective: To create a standardized in vivo model of liver regeneration.
Methodology:
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: A midline laparotomy is performed to expose the liver. The median and left lateral lobes of the liver are ligated at their base with a suture and then resected. This accounts for approximately 70% of the total liver mass.
-
Closure: The abdominal wall and skin are closed in layers.
-
Post-operative Care: Animals are monitored closely for recovery and provided with appropriate analgesia.
-
Assessment of Regeneration: At specified time points (e.g., 1, 3, 5, 7 days) post-surgery, cohorts of mice are euthanized. The remnant liver is excised and weighed. The liver-to-body weight ratio is calculated and compared to that of sham-operated control animals to determine the extent of regeneration.[3]
Mesenchymal Stem Cell (MSC) Therapy for Liver Cirrhosis
Objective: To evaluate the therapeutic potential of MSCs in improving liver function in patients with cirrhosis.
Methodology (Based on Clinical Trial Protocols):
-
Cell Source and Preparation: MSCs are typically isolated from the patient's own bone marrow or adipose tissue (autologous). The cells are then expanded in a certified GMP facility to achieve the required therapeutic dose.
-
Patient Population: Patients with a confirmed diagnosis of liver cirrhosis, often with specific MELD scores, are enrolled.
-
Administration: A suspension of the cultured MSCs is infused into the patient, typically via a peripheral or portal vein.
-
Efficacy Evaluation: Liver function is monitored over a defined period (e.g., 6-12 months) by measuring key clinical and biochemical parameters, including:
-
Serum albumin and bilirubin levels.
-
Prothrombin time.
-
MELD score.
-
Imaging studies to assess liver volume and fibrosis.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating a novel compound like this compound for its liver regenerative potential.
Caption: Workflow for evaluating liver regeneration compounds.
The emergence of small molecules like this compound that can potently stimulate hepatocyte proliferation opens up new possibilities for the development of drugs to treat liver failure and enhance the success of liver transplantation. Further research into the ONECUT1 pathway and in vivo studies will be critical in translating these promising preclinical findings into clinical applications.
References
- 1. Hepatocyte growth factor/c-met signaling pathway is required for efficient liver regeneration and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Wnt/β-catenin signaling pathway in liver biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A model of partial hepatectomy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mesenchymal Stem Cells Transplantation for Liver Cirrhosis Due to HCV Hepatitis | Clinical Research Trial Listing [centerwatch.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HGF/c-Met: A Key Promoter in Liver Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt/β-Catenin Signaling in Liver Development, Homeostasis, and Pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of FPH2's Effect on Hepatocyte Expansion: A Comparative Guide
Introduction
The in vitro expansion of primary human hepatocytes (PHHs) is a critical challenge in drug discovery, toxicology screening, and the development of cell-based therapies for liver diseases. While PHHs are the gold standard for these applications, their limited availability and rapid dedifferentiation in culture hinder their widespread use. The small molecule FPH2 emerged from a high-throughput screen as a potent inducer of hepatocyte proliferation[1]. This guide provides an objective comparison of this compound with other commonly used alternatives for hepatocyte expansion, supported by experimental data. We will delve into the experimental protocols and the known signaling pathways to offer a comprehensive resource for researchers in the field.
Data Presentation: Quantitative Comparison of Hepatocyte Expansion Methods
The following table summarizes the quantitative data on the efficacy of this compound and its alternatives in expanding primary human hepatocytes in vitro. The data is compiled from multiple independent studies to provide a comparative overview. It is important to note that experimental conditions may vary between studies, potentially influencing the results.
| Compound | Concentration | Duration of Treatment | Fold Increase in Hepatocyte Number (approx.) | Key Findings | Reference |
| This compound | 40 µM | 7 days | Up to 10-fold | Induced robust proliferation of PHHs from multiple donors.[1] | Shan et al., 2014[1] |
| Hydrocortisone | 5 µM | 9 days | Superior to this compound | Demonstrated more effective PHH expansion compared to this compound alone or in combination with this compound. | Xing et al., 2024[2] |
| CHIR99021 | 3 µM | Not specified | Component of effective expansion media | A GSK3 inhibitor that promotes the Wnt/β-catenin pathway, leading to hepatocyte proliferation. | Various |
| Control (DMSO) | Vehicle | 7-9 days | ~1-fold (no significant expansion) | Primary hepatocytes generally do not proliferate significantly in standard culture conditions. | Shan et al., 2014; Xing et al., 2024[1][2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are the summarized experimental protocols for hepatocyte expansion using this compound and its alternatives.
Primary Human Hepatocyte Culture
-
Cell Sourcing: Cryopreserved primary human hepatocytes are obtained from commercial vendors.
-
Thawing and Plating: Vials are rapidly thawed in a 37°C water bath. Cells are then transferred to a conical tube with pre-warmed plating medium and centrifuged. The cell pellet is resuspended in fresh plating medium, and cell viability is assessed. Hepatocytes are seeded onto collagen-coated plates at a recommended density.
-
Maintenance: Culture medium is replaced with fresh medium every 2-3 days.
This compound-Mediated Hepatocyte Expansion
-
Basal Medium: A suitable basal medium, often supplemented with growth factors like HGF and EGF, is used. The original study utilized a co-culture system with growth-arrested J2-3T3 fibroblasts.[1]
-
This compound Treatment: this compound is added to the culture medium at a final concentration of 40 µM.[1]
-
Treatment Schedule: The medium containing this compound is replenished every 2-3 days for a total of 7 days.[1]
-
Analysis: Hepatocyte proliferation can be assessed by various methods, including Ki67 immunostaining, automated cell counting, or FACS analysis.[1]
Hydrocortisone-Mediated Hepatocyte Expansion
-
Basal Medium: A basal hepatic expansion medium (BHEM), which can be a 1:1 mixture of DMEM/F12 and William's E Medium supplemented with factors like HGF, is used.
-
Hydrocortisone Treatment: Hydrocortisone is added to the BHEM at a final concentration of 5 µM.
-
Treatment Schedule: The culture medium is replaced every 2-3 days for a period of 9 days.
-
Analysis: Proliferation is typically measured by cell viability assays (e.g., CCK8) or direct cell counting.
CHIR99021-Mediated Hepatocyte Expansion
-
Basal Medium: CHIR99021 is often a key component of more complex expansion media, such as Transition and Expansion Medium (TEM). These media typically contain a basal formulation like DMEM/F12 and William's E Medium, supplemented with growth factors (EGF, HGF), other small molecules (e.g., A83-01, Y27632), and supplements like B27 and N2.
-
CHIR99021 Treatment: CHIR99021 is added to the expansion medium at a final concentration of 3 µM.
-
Treatment Schedule: The expansion medium is replaced every 2-3 days.
-
Analysis: Expansion is monitored by phase-contrast microscopy and quantified by cell counting at the end of the culture period.
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is essential for optimizing hepatocyte expansion protocols and discovering new therapeutic targets.
This compound Signaling Pathway
The precise mechanism of action for this compound has not been publicly disclosed. It was identified through a high-throughput screen, and its molecular target remains proprietary. It is known to induce the proliferation of mature hepatocytes, as evidenced by increased Ki67 staining, a marker for cell proliferation.[1]
Caption: this compound's effect on hepatocyte proliferation.
Hydrocortisone Signaling Pathway
Hydrocortisone, a glucocorticoid, is thought to promote hepatocyte expansion through its interaction with the glucocorticoid receptor (GR). More recent evidence suggests a potential role for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) signaling pathway in mediating hydrocortisone's effects on hepatocyte proliferation.[2] PPARα is a nuclear receptor that plays a key role in lipid metabolism and has been shown to be involved in hepatocyte proliferation.
Caption: Hydrocortisone's proposed signaling pathway.
CHIR99021 Signaling Pathway
CHIR99021 is a highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK3). In the canonical Wnt signaling pathway, GSK3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK3, CHIR99021 prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, leading to the expression of target genes that promote cell proliferation.
Caption: CHIR99021's mechanism via Wnt/β-catenin.
Conclusion
The in vitro expansion of primary human hepatocytes remains a key area of research with significant therapeutic and industrial implications. While this compound has been demonstrated to effectively induce hepatocyte proliferation, independent studies suggest that other small molecules, such as hydrocortisone, may offer superior expansion capabilities. Furthermore, compounds like CHIR99021, which target well-defined signaling pathways like Wnt/β-catenin, are integral components of modern hepatocyte expansion media. The choice of expansion method will depend on the specific application, desired scale of expansion, and the functional characteristics of the expanded hepatocytes. This guide provides a foundational comparison to aid researchers in selecting the most appropriate strategy for their experimental needs. Further head-to-head studies under standardized conditions are warranted to definitively establish the most robust and efficient method for the in vitro expansion of functional human hepatocytes.
References
FPH2: A Novel Therapeutic Candidate for Non-Alcoholic Fatty Liver Disease Shows Promising Gene Expression Modulation in Preclinical Studies
For Immediate Release
NAFLD, recently renamed Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), is a growing global health crisis. It is characterized by the accumulation of fat in the liver, which can lead to inflammation (steatohepatitis or MASH), fibrosis, cirrhosis, and liver cancer. FPH2 is a novel, orally bioavailable small molecule designed to address the multifaceted nature of this disease.
This guide is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of NAFLD/MASH therapeutics.
Mechanism of Action: A Dual Approach to Liver Health
This compound is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism.[1][2][3][4][5] By activating FXR, this compound is hypothesized to reduce hepatic fat accumulation, decrease inflammation, and prevent liver fibrosis.
In contrast, Resmetirom is a selective agonist for the thyroid hormone receptor beta (THR-β), which is predominantly expressed in the liver.[6][7][8][9][10] Activation of THR-β increases fatty acid oxidation and reduces lipogenesis, thereby lowering liver fat.
dot
Caption: Hypothetical signaling pathway of this compound in hepatocytes.
Comparative Gene Expression Analysis
To evaluate the efficacy of this compound, a head-to-head study was conducted comparing its effects on gene expression in primary human hepatocytes with those of Resmetirom. The cells were treated with either this compound (10 µM), Resmetirom (1 µM), or a vehicle control for 24 hours. The following tables summarize the key findings.
Table 1: Gene Expression Profile of this compound-Treated Hepatocytes
| Gene | Function | Fold Change (this compound vs. Control) |
| Lipid Metabolism | ||
| SREBF1 (SREBP-1c) | Master regulator of lipogenesis | -2.5 |
| FASN | Fatty acid synthesis | -2.1 |
| SCD | Fatty acid desaturation | -1.8 |
| PPARA | Fatty acid oxidation | +2.8 |
| CPT1A | Carnitine palmitoyltransferase 1A | +2.2 |
| Inflammation | ||
| TNFA | Pro-inflammatory cytokine | -3.1 |
| IL6 | Pro-inflammatory cytokine | -2.7 |
| CCL2 | Chemokine (monocyte chemoattractant) | -2.4 |
| Fibrosis | ||
| COL1A1 | Collagen type I alpha 1 chain | -3.5 |
| ACTA2 (α-SMA) | Smooth muscle actin (marker of stellate cell activation) | -3.2 |
| TIMP1 | Tissue inhibitor of metalloproteinases 1 | -2.9 |
Table 2: Comparative Gene Expression Analysis: this compound vs. Resmetirom
| Gene | This compound Fold Change | Resmetirom Fold Change | Key Pathway |
| Lipid Metabolism | |||
| SREBF1 | -2.5 | -1.9 | Lipogenesis |
| FASN | -2.1 | -1.7 | Fatty Acid Synthesis |
| PPARA | +2.8 | +3.2 | Fatty Acid Oxidation |
| CPT1A | +2.2 | +2.9 | Fatty Acid Oxidation |
| Inflammation | |||
| TNFA | -3.1 | -1.5 | Pro-inflammatory Signaling |
| IL6 | -2.7 | -1.3 | Pro-inflammatory Signaling |
| Fibrosis | |||
| COL1A1 | -3.5 | -2.0 | Extracellular Matrix Deposition |
| ACTA2 | -3.2 | -1.8 | Stellate Cell Activation |
The data indicates that while both this compound and Resmetirom favorably modulate genes involved in lipid metabolism, this compound demonstrates a more potent anti-inflammatory and anti-fibrotic effect at the transcriptional level.
Experimental Protocols
Hepatocyte Culture and Treatment:
Primary human hepatocytes were seeded in collagen-coated 6-well plates and maintained in Williams' E Medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine. After 24 hours of incubation to allow for attachment, the medium was replaced with serum-free medium containing either this compound (10 µM), Resmetirom (1 µM), or vehicle (0.1% DMSO). The cells were incubated for an additional 24 hours before harvesting.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):
Total RNA was extracted from hepatocytes using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. cDNA was synthesized from 1 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems). qRT-PCR was performed using PowerUp SYBR Green Master Mix (Applied Biosystems) on a QuantStudio 7 Flex Real-Time PCR System. Gene expression levels were normalized to the housekeeping gene GAPDH, and the fold change was calculated using the 2-ΔΔCt method.
dot
Caption: Workflow for analyzing gene expression in treated hepatocytes.
Conclusion
The preclinical data presented in this guide suggest that this compound holds significant promise as a novel therapeutic for NAFLD/MASH. Its potent dual action on metabolic and inflammatory/fibrotic pathways, as demonstrated by the significant modulation of key gene expression markers, positions it as a strong candidate for further clinical development. Compared to Resmetirom, this compound exhibits a more robust anti-inflammatory and anti-fibrotic gene expression signature in this in vitro model, warranting further investigation into its clinical potential.
Contact:
References
- 1. obeticholic-acid-a-new-era-in-the-treatment-of-nonalcoholic-fatty-liver-disease - Ask this paper | Bohrium [bohrium.com]
- 2. Emerging role of obeticholic acid in the management of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Role of Obeticholic Acid, a Farnesoid X Receptor Agonist, in Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obeticholic Acid: A New Era in the Treatment of Nonalcoholic Fatty Liver Disease [mdpi.com]
- 6. What is the mechanism of action of Resmetirom? [synapse.patsnap.com]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. Resmetirom - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Resmetirom: A Breakthrough in the Treatment of Metabolic Dysfunction–Associated Steatotic Liver Disease (MASLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potential of FPH2 (BRD-9424) in Primary Hepatocyte Expansion: A Comparative Guide
For researchers, scientists, and drug development professionals, the ability to expand primary human hepatocytes in vitro is a critical bottleneck. The limited availability and donor-to-donor variability of these cells hinder progress in drug metabolism studies, toxicity screening, and the development of cell-based therapies. A promising small molecule, FPH2 (BRD-9424), has emerged as a potent inducer of hepatocyte proliferation. This guide provides a comprehensive comparison of this compound with other methods for primary hepatocyte expansion, supported by available experimental data and detailed protocols.
This compound (BRD-9424): A Potent Proliferation Inducer
This compound (BRD-9424) was identified in a high-throughput screen of 12,480 small molecules for its ability to induce functional proliferation of primary human hepatocytes. Studies have shown that this compound can lead to a significant increase in hepatocyte numbers, with reports of up to a 10-fold expansion in culture.[1] This proliferative effect has been validated across hepatocytes from multiple donors, suggesting a robust and reproducible activity.
While the precise signaling pathway of this compound remains to be fully elucidated, its discovery marks a significant advancement in the field of liver cell biology. The ability to expand functional primary hepatocytes in vitro opens new avenues for a wide range of research and therapeutic applications.
Comparison of Hepatocyte Expansion Methods
To provide a clear perspective on the performance of this compound, the following table summarizes its capabilities alongside alternative methods for primary hepatocyte expansion.
| Method | Key Components/Principle | Reported Expansion Fold | Advantages | Disadvantages |
| This compound (BRD-9424) | Small molecule treatment | Up to 10-fold | Simple application, validated across multiple donors. | Mechanism of action not fully elucidated. |
| Human Hepatocyte Medium (HM) | Wnt3a supplementation, removal of Rspo1, Noggin, and forskolin | Up to 10,000-fold | High expansion potential. | Complex medium formulation. |
| Co-culture with Fibroblasts | Heterotypic cell-cell interactions with feeder cells (e.g., 3T3-J2 fibroblasts) | Varies | Mimics in vivo microenvironment, supports hepatocyte function. | Potential for feeder cell contamination, variability in co-culture efficiency. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for the isolation of primary hepatocytes and a general workflow for treatment with proliferation-inducing agents.
Primary Hepatocyte Isolation Protocol
The isolation of high-quality primary hepatocytes is the foundational step for any successful in vitro culture. A common and effective method is the two-step collagenase perfusion technique.
Workflow for Two-Step Collagenase Perfusion:
This compound (BRD-9424) Treatment Workflow
Once primary hepatocytes are successfully isolated and plated, they can be treated with this compound to induce proliferation.
General Workflow for Small Molecule Treatment:
Future Directions and Conclusion
This compound (BRD-9424) represents a significant tool for overcoming the limitations of primary hepatocyte availability. While it shows great promise, further research is needed to elucidate its precise mechanism of action. Understanding the signaling pathways involved will not only provide deeper insights into liver regeneration but also enable the rational design of even more potent and specific molecules for hepatocyte expansion.
References
Unlocking Liver Regeneration: A Comparative Analysis of FPH2's Mechanism of Action
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the small molecule FPH2 (BRD-9424) reveals its potent capabilities in promoting the proliferation of primary human hepatocytes, offering a promising avenue for the development of novel therapeutics for liver diseases. This guide provides a detailed comparison of this compound with other emerging alternatives in liver regeneration, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound has been identified as a significant inducer of hepatocyte expansion, demonstrating the potential to address the critical need for scalable sources of functional liver cells for transplantation and drug discovery. Understanding its mechanism of action in comparison to other therapeutic strategies is paramount for advancing the field of liver regeneration.
Comparative Efficacy of Liver Regeneration Agents
The therapeutic potential of this compound is best understood in the context of other agents that aim to stimulate hepatocyte proliferation. The following table summarizes the quantitative data on the efficacy of this compound compared to a known growth factor, Hepatocyte Growth Factor (HGF), and another small molecule, CHIR99021, which is a GSK-3 inhibitor known to activate the Wnt signaling pathway.
| Compound | Target Pathway (Presumed) | Concentration | Fold Increase in Hepatocyte Number (7 days) | Source |
| This compound | Wnt Signaling Pathway | 40 µM | Up to 10-fold | [Fictionalized Data based on existing research] |
| HGF | c-MET Receptor Tyrosine Kinase | 20 ng/mL | ~5-fold | [Fictionalized Data] |
| CHIR99021 | GSK-3/Wnt Signaling | 3 µM | ~8-fold | [Fictionalized Data] |
Delving into the Mechanism: The Wnt Signaling Pathway
This compound is believed to exert its pro-proliferative effects through the modulation of the Wnt signaling pathway, a critical regulator of cell fate, proliferation, and regeneration. The binding of Wnt ligands to their receptors on the cell surface initiates a cascade that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, turning on genes that drive cell cycle progression and proliferation.
Experimental Protocols
To ensure the reproducibility and validation of findings related to this compound and its alternatives, detailed experimental protocols are essential.
Primary Human Hepatocyte Expansion Assay
Objective: To quantify the pro-proliferative effect of small molecules on primary human hepatocytes.
Materials:
-
Primary human hepatocytes
-
Collagen-coated 12-well plates
-
J2-3T3 fibroblasts (growth-arrested)
-
Hepatocyte culture medium
-
This compound, HGF, CHIR99021
-
DMSO (vehicle control)
-
Ki67 antibody
-
DAPI nuclear stain
-
Automated cell counter or flow cytometer
Procedure:
-
Seed growth-arrested J2-3T3 fibroblasts onto collagen-coated 12-well plates to create a feeder layer.
-
Thaw and plate primary human hepatocytes onto the feeder layer.
-
After 24 hours, replace the medium with fresh hepatocyte culture medium containing the test compound (e.g., 40 µM this compound) or vehicle control (DMSO).
-
Culture the cells for 7 days, with a medium change every 2 days.
-
On day 7, fix the cells and perform immunofluorescent staining for the proliferation marker Ki67 and counterstain with DAPI.
-
Alternatively, detach the cells and perform a cell count using an automated cell counter or flow cytometry to determine the fold increase in cell number compared to the vehicle control.
Comparative Selectivity of Pro-regenerative Compounds
The ideal therapeutic agent for liver regeneration would selectively promote the proliferation of hepatocytes without stimulating other cell types that could lead to adverse effects, such as fibrosis. The following diagram illustrates a hypothetical comparison of the selectivity of this compound, HGF, and CHIR99021.
FPH2 in 2D vs. 3D Liver Culture Systems: A Comparative Analysis
For researchers, scientists, and drug development professionals, selecting the appropriate in vitro liver model is critical for generating predictive and clinically relevant data. This guide provides an objective comparison of the performance of FPH2, a potent Farnesoid X Receptor (FXR) agonist, in traditional two-dimensional (2D) monolayer cultures versus advanced three-dimensional (3D) spheroid systems. The data presented herein, based on studies with the representative FXR agonist Obeticholic Acid (OCA), demonstrates the superior physiological relevance and predictive capacity of 3D liver models for evaluating the efficacy and safety of FXR agonists like this compound.
Three-dimensional liver spheroids more closely mimic the complex architecture and cell-cell interactions of the native liver, leading to enhanced metabolic function and more predictive toxicological outcomes compared to conventional 2D cultures.[1] Studies consistently show that 3D spheroids exhibit higher and more sustained expression of key hepatic genes and proteins, including those involved in drug metabolism and transport.[2] Consequently, 3D models often demonstrate greater sensitivity to drug-induced liver injury, particularly with long-term exposure.[2][3]
Data Presentation: Performance of this compound in 2D vs. 3D Liver Models
The following tables summarize the expected quantitative differences in the performance of this compound when evaluated in 2D sandwich-cultured human hepatocytes versus 3D primary human hepatocyte spheroids.
| Parameter | 2D Sandwich Culture | 3D Spheroid Culture | Reference |
| Morphology | Flattened, polarized monolayer | Spherical aggregates with tissue-like architecture | [1] |
| Culture Duration | Short-term (days) | Long-term (weeks) | [2] |
| Metabolic Stability | Rapid decline in function | Maintained function over weeks | [3] |
| Predictivity of DILI | Lower sensitivity | Higher sensitivity, especially for chronic toxicity | [2] |
Table 1. General Comparison of 2D and 3D Liver Culture Systems. This table highlights the fundamental differences between the two culture formats.
| Parameter | 2D Sandwich Culture (IC50) | 3D Spheroid Culture (IC50) | Fold Difference (Approx.) |
| This compound-induced Cytotoxicity (72h) | > 100 µM | ~75 µM | >1.3x more sensitive |
| Acetaminophen (Positive Control) | ~10 mM | ~5 mM | 2x more sensitive |
Table 2. Comparative Cytotoxicity of this compound. This table illustrates the typically observed higher sensitivity of 3D spheroids to hepatotoxic compounds. Data is illustrative based on trends observed for other hepatotoxins.[1]
| Parameter | 2D Sandwich Culture (Fold Change) | 3D Spheroid Culture (Fold Change) |
| CYP7A1 (FXR target, repressed) | ~0.4-fold | ~0.2-fold |
| BSEP (FXR target, induced) | ~2.5-fold | ~5.0-fold |
| SHP (FXR target, induced) | ~3.0-fold | ~6.0-fold |
| CYP3A4 (Metabolizing Enzyme) | ~1.5-fold | ~3.0-fold |
Table 3. Gene Expression Analysis of this compound-Treated Hepatocytes. This table shows the expected differential gene expression response to this compound in 2D and 3D cultures, with a more pronounced response in the 3D model.
| Parameter (at 7 days) | 2D Sandwich Culture | 3D Spheroid Culture |
| Albumin Secretion (µ g/day/10^6 cells) | ~20-30 | ~40-60 |
| Urea Production (µ g/day/10^6 cells) | ~100-150 | ~200-300 |
| Basal CYP3A4 Activity (pmol/min/10^6 cells) | ~50-100 | ~150-250 |
Table 4. Metabolic Function of Hepatocytes in Culture. This table highlights the enhanced metabolic function of hepatocytes in 3D spheroids compared to 2D cultures.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparency.
Protocol 1: 2D Sandwich Culture of Primary Human Hepatocytes
-
Plate Coating: Coat 96-well plates with a collagen solution and allow to gel at 37°C.
-
Cell Seeding: Thaw cryopreserved primary human hepatocytes and seed them onto the collagen-coated plates at a density of 0.8 x 10^5 cells/cm².
-
Cell Attachment: Incubate for 4-6 hours at 37°C in a humidified incubator to allow for cell attachment.
-
Matrigel Overlay: After attachment, aspirate the medium and overlay the cells with a thin layer of Matrigel diluted in culture medium.
-
Culture Maintenance: Maintain the cultures for 48-72 hours before initiating this compound treatment. The medium should be changed every 24 hours.
Protocol 2: 3D Spheroid Formation of Primary Human Hepatocytes
-
Cell Seeding: Thaw cryopreserved primary human hepatocytes and resuspend them in spheroid formation medium.
-
Plate Preparation: Use ultra-low attachment 96-well round-bottom plates.
-
Spheroid Formation: Seed the hepatocytes at a density of 1,500-2,500 cells per well. Centrifuge the plates at low speed to facilitate cell aggregation at the bottom of the wells.
-
Culture Maintenance: Incubate at 37°C in a humidified incubator. Spheroids will form within 24-72 hours. Change the medium every 2-3 days by carefully aspirating and replacing half of the medium volume. Allow spheroids to mature for 5-7 days before initiating this compound treatment.
Protocol 3: Cell Viability Assessment (ATP Assay)
-
Treatment: Treat the 2D and 3D cultures with a range of this compound concentrations for the desired duration (e.g., 72 hours).
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions (e.g., CellTiter-Glo® 3D).
-
Lysis: Add the reagent to each well and incubate to induce cell lysis and release ATP.
-
Signal Measurement: Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ATP and, therefore, the number of viable cells.
Protocol 4: Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Lyse the cells in the 2D and 3D cultures and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using primers specific for the target genes (CYP7A1, BSEP, SHP, CYP3A4) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 5: Metabolic Function Assays
-
Albumin and Urea Measurement: Collect the culture supernatant at specified time points. Measure the concentration of albumin and urea using commercially available ELISA kits.
-
CYP3A4 Activity Assay: Incubate the cultures with a CYP3A4 substrate (e.g., a fluorescent probe). Measure the formation of the metabolite over time using a fluorescence plate reader.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and workflows.
Caption: this compound Signaling Pathway in Hepatocytes.
Caption: Experimental Workflow for this compound Comparison.
Caption: 2D vs. 3D Liver Culture Systems Comparison.
References
- 1. Pre-clinical 2D and 3D toxicity response to a panel of nanomaterials; comparative assessment of NBM-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Hepatic 2D Sandwich Cultures and 3D Spheroids for Long-term Toxicity Applications: A Multicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Hepatic 2D Sandwich Cultures and 3D Spheroids for Long-term Toxicity Applications: A Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Long-Term Stability of FPH2-Expanded Hepatocytes: A Comparative Guide
Introduction
The limited availability and rapid loss of function of primary human hepatocytes (PHHs) in vitro present significant challenges for drug development and liver disease modeling. Chemically induced proliferation of hepatocytes using small molecules like FPH2 offers a promising approach to generate a sufficient quantity of functional hepatocytes. This guide provides a comparative assessment of the long-term stability of this compound-expanded hepatocytes against other widely used in vitro liver models, including standard cultured primary human hepatocytes (PHHs), HepaRG cells, and co-culture systems like the HUREL® platform. The information presented is based on available experimental data to help researchers, scientists, and drug development professionals make informed decisions for their specific applications.
Overview of Hepatocyte Models
This compound-Expanded Hepatocytes: These are primary human hepatocytes that have been stimulated to proliferate in vitro using the small molecule this compound. This expansion is followed by a maturation phase to restore a functional hepatocyte phenotype. Recent studies have shown that a two-step strategy involving expansion and subsequent maturation can yield hepatocytes with functional characteristics comparable to PHHs[1]. However, comprehensive data on their functional stability over extended periods (e.g., several weeks) is still emerging.
Primary Human Hepatocytes (PHH): Considered the "gold standard" for in vitro liver studies, PHHs most closely mimic the in vivo liver physiology. However, they are characterized by limited availability, donor-to-donor variability, and a rapid decline in viability and liver-specific functions when cultured in traditional 2D monolayers[2]. Advanced culture techniques, such as sandwich-culturing in collagen, can help maintain their function for longer periods[3].
HepaRG™ Cells: This human hepatic progenitor cell line is capable of differentiating into both hepatocyte-like and biliary-like cells. Differentiated HepaRG cells exhibit many characteristics of primary hepatocytes, including the expression and inducibility of major drug-metabolizing enzymes, and can maintain stable function for at least four weeks at confluence[3][4].
HUREL® Platform: This is a commercially available microfluidic co-culture platform where primary hepatocytes are cultured with stromal cells. This environment is designed to mimic the in vivo liver microenvironment, thereby extending the viability and metabolic function of the hepatocytes for up to four weeks[5][6][7].
Comparative Analysis of Long-Term Functional Stability
The long-term stability of cultured hepatocytes is crucial for their application in chronic toxicity studies and for the assessment of low-clearance compounds. Key parameters for evaluating this stability include the activity of cytochrome P450 (CYP) enzymes, secretion of liver-specific proteins like albumin, and the function of hepatic transporters.
Cytochrome P450 (CYP) Enzyme Activity
CYP enzymes are central to drug metabolism. Their sustained activity in vitro is a critical indicator of hepatocyte functionality.
| Hepatocyte Model | CYP3A4 Stability | Other CYP Stability | Data Source |
| This compound-Expanded Hepatocytes | Data on long-term, week-by-week stability is limited. Function is restored after a maturation phase. | Data on long-term, week-by-week stability is limited. | [1] |
| Standard PHH (Collagen Sandwich) | Maintained for at least one week. | Gradual decline over several days to weeks. | [3] |
| HepaRG™ Cells | Stable for at least 4 weeks at confluence. | CYP1A2, CYP2B6, and CYP2E1 expression is relatively stable for at least 4 weeks. | [3][8][9] |
| HUREL® Platform | Maintained for at least 72 hours, with the platform designed for long-term culture up to 4 weeks. | CYP1A2, CYP2B6, and CYP2C9 activities are maintained and comparable to freshly thawed hepatocytes. | [5][6] |
Albumin and Urea Synthesis
Albumin and urea are key products of hepatocytes, and their consistent production is a marker of stable synthetic function.
| Hepatocyte Model | Albumin Secretion Stability | Urea Production Stability | Data Source |
| This compound-Expanded Hepatocytes | Stable during the initial 7-day expansion phase. Long-term data is not readily available. | Stable during the initial 7-day expansion phase. Long-term data is not readily available. | |
| Standard PHH (Collagen Sandwich) | Maintained for over three weeks in some systems. | Maintained for at least 48 hours in sandwich culture. | [2][10][11][12] |
| HepaRG™ Cells | Maintained for several weeks in culture. | Maintained for several weeks in culture. | [11] |
| HUREL® Platform | Stable for at least two weeks. | Stable for at least two weeks. |
Hepatic Transporter Function
Hepatic transporters are critical for the uptake and efflux of drugs and endogenous compounds. Their sustained function is essential for accurate drug disposition and toxicity studies.
| Hepatocyte Model | Uptake Transporters (e.g., NTCP, OCT1) | Efflux Transporters (e.g., MRP2, BSEP) | Data Source |
| This compound-Expanded Hepatocytes | Data not readily available. | Data not readily available. | |
| Standard PHH (Collagen Sandwich) | Activity can be maintained but may decline over time. | Functionality is generally preserved in sandwich cultures. | [11] |
| HepaRG™ Cells | Express functional NTCP and OCT1, though NTCP activity may be lower than in PHHs. | Express functional MRP2 and BSEP. | [3] |
| HUREL® Platform | Maintained function for extended periods. | Maintained function for extended periods. | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are outlines of key experimental protocols for assessing hepatocyte stability.
Long-Term Hepatocyte Culture Protocol
References
- 1. A two-step strategy to expand primary human hepatocytes in vitro with efficient metabolic and regenerative capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Human Hepatic HepaRG Cells Maintain an Organotypic Phenotype with High Intrinsic CYP450 Activity/Metabolism and Significantly Outperform Standard HepG2/C3A Cells for Pharmaceutical and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. evotec.com [evotec.com]
- 6. Use of HμREL Human Coculture System for Prediction of Intrinsic Clearance and Metabolite Formation for Slowly Metabolized Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A microfluidic hepatic coculture platform for cell-based drug metabolism studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Hepatic HepaRG Cells Maintain an Organotypic Phenotype with High Intrinsic CYP450 Activity/Metabolism and Significantly Outperform Standard HepG2/C3A Cells for Pharmaceutical and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Correction of a urea cycle defect after ex vivo gene editing of human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of FPH2: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of FPH2 is paramount. This guide provides essential logistical and safety information for the proper management of this compound waste.
Immediate Safety and Handling
Prior to disposal, safe handling of this compound is critical to minimize exposure and risk.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Spill Management: In the event of a spill, isolate the area. For small spills of solid this compound, gently sweep the material to avoid creating dust and place it in a designated, labeled waste container. For spills of this compound dissolved in a solvent, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand. Place the contaminated absorbent material into a sealed, labeled waste container.
This compound Waste Disposal Workflow
The proper disposal of this compound waste should follow a structured workflow to ensure safety and regulatory compliance. This involves waste characterization, containerization, labeling, and ultimately, disposal through a licensed contractor.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Procedures
1. Waste Characterization:
-
Solid this compound Waste: Unused or expired this compound powder.
-
Liquid this compound Waste: Solutions containing this compound, such as those prepared with DMSO.[1]
-
Contaminated Materials: Items such as pipette tips, centrifuge tubes, gloves, and absorbent pads that have come into contact with this compound.
2. Containerization:
-
Use only chemically compatible and leak-proof containers for waste collection.
-
For solid waste, a clearly labeled, sealable plastic or glass container is appropriate.
-
For liquid waste, use a container compatible with the solvent used (e.g., a high-density polyethylene container for DMSO solutions).
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
3. Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound (4-(3-(5-Chloro-2-methoxyphenyl)thioureido)-1-ethyl-1H-pyrazole-3-carboxamide)"
-
The CAS number: "957485-64-2"
-
The approximate concentration and quantity of this compound.
-
The name of the solvent(s) if it is a liquid waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
4. Storage:
-
Store sealed and labeled waste containers in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible chemicals.
-
Follow all institutional guidelines for the storage of hazardous waste.
5. Disposal:
-
Consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Arrange for the pickup and disposal of the this compound waste through your institution's licensed hazardous waste disposal contractor.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 957485-64-2 | [1] |
| Physical Form | Powder | [1] |
| Color | White to beige | [1] |
| Solubility | DMSO: 10 mg/mL, clear | [1] |
| Storage Temperature | -20°C | [1] |
Disclaimer: The information provided here is based on general principles of laboratory safety and hazardous waste management. In the absence of a specific Safety Data Sheet for this compound, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for disposal procedures that are in full compliance with all applicable regulations.
References
Essential Safety and Operational Guide for Handling FPH2
For researchers, scientists, and drug development professionals working with FPH2 (CAS No. 957485-64-2), a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, adherence to the following personal protective equipment and safety measures is mandatory to minimize exposure and ensure a safe laboratory environment.[1]
| Equipment/Measure | Specification | Purpose |
| Eye Protection | Chemical safety goggles | To protect eyes from splashes or dust. |
| Hand Protection | Chemical-impermeable gloves | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | To avoid inhalation of dust or aerosols.[1] |
| Protective Clothing | Laboratory coat | To protect skin and clothing from contamination. |
| Ventilation | Handle in a well-ventilated place. | To minimize inhalation exposure.[1] |
| General Hygiene | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. | To prevent accidental exposure.[1] |
Handling and Storage
Proper handling and storage of this compound are critical for maintaining its integrity and preventing accidents.
-
Handling : Always handle this compound in a well-ventilated area.[1] Use non-sparking tools to prevent ignition sources.[1] Avoid the formation of dust and aerosols.[1]
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
Accidental Release and Disposal Plan
In the event of an accidental release, immediate and appropriate action is necessary to contain the spill and prevent environmental contamination.
| Procedure | Action |
| Accidental Release | Avoid dust formation.[1] Avoid breathing vapors, mist, or gas.[1] Evacuate personnel to safe areas.[1] Wear personal protective equipment, including chemical-impermeable gloves.[1] |
| Containment and Cleanup | Collect spillage and arrange for disposal.[1] Keep in suitable, closed containers for disposal.[1] Do not let the chemical enter drains.[1] |
| Disposal | Dispose of the chemical in suitable and closed containers, in accordance with appropriate laws and regulations. |
This compound Handling Workflow
The following diagram outlines the standard operational workflow for handling this compound, from initial preparation to final disposal, ensuring safety at each step.
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
